molecular formula C7H9N3O2 B3111004 2-(Pyridin-3-yloxy)acetohydrazide CAS No. 181638-65-3

2-(Pyridin-3-yloxy)acetohydrazide

Cat. No.: B3111004
CAS No.: 181638-65-3
M. Wt: 167.17 g/mol
InChI Key: XJWBJAWTESSUOK-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yloxy)acetohydrazide (CAS 181638-65-3) is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyridine ring linked to an acetohydrazide functional group, a scaffold recognized for its significance in medicinal chemistry and bioinorganic applications . Pyridine-based rings are privileged structures in drug design, found in numerous FDA-approved pharmaceuticals, and are known to improve biochemical potency, metabolic stability, and cellular permeability of bioactive molecules . The acetohydrazide (hydrazide) group is a versatile building block known for its antibacterial, antifungal, and antitumoral effects, and it serves as a key precursor for synthesizing various heterocycles and metal-chelating agents . As such, this compound is a valuable intermediate for researchers exploring new antimicrobials , antileishmanial agents , and anticancer agents . It can be used to prepare hydrazone derivatives and Schiff bases, which are classes of compounds noted for their diverse biological activities and ability to form coordination complexes with transition metals . These complexes are of high interest for developing new therapeutic agents and studying enzyme-mimetic activities . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, or for application in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-yloxyacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-10-7(11)5-12-6-2-1-3-9-4-6/h1-4H,5,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWBJAWTESSUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(Pyridin-3-yloxy)acetohydrazide (CAS 181638-65-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Pyridin-3-yloxy)acetohydrazide represents a pivotal heterocyclic scaffold in modern medicinal chemistry, serving as a versatile "linker-pharmacophore" hybrid.[1] Unlike simple pyridine derivatives, the inclusion of the oxy-acetate spacer (


) introduces specific conformational flexibility and hydrogen-bond accepting capability that enhances binding affinity against metalloenzymes and kinase domains.

This guide provides a rigorous technical analysis of the compound, focusing on its synthesis via nucleophilic substitution, its utility as a precursor for Schiff base ligands, and its pharmacological potential in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is characterized by a 3-substituted pyridine ring linked to a hydrazide moiety through an ether linkage.[1] This structural arrangement allows the pyridine nitrogen to act as a monodentate ligand while the hydrazide terminus functions as a bidentate chelate.[1]

Table 1: Core Technical Specifications
PropertySpecification
CAS Number 181638-65-3
IUPAC Name 2-(Pyridin-3-yloxy)acetohydrazide
Molecular Formula

Molecular Weight 167.17 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Pyridine N) ~5.2 (Calculated)
H-Bond Donors/Acceptors 2 Donors / 4 Acceptors
Key Functional Groups Pyridine (Heterocycle), Ether (Linker), Hydrazide (Nucleophile)

Synthetic Architecture & Methodology

The synthesis of 2-(pyridin-3-yloxy)acetohydrazide follows a convergent two-step protocol. The causality behind this route is the necessity to establish the ether linkage before introducing the nucleophilic hydrazide group, preventing side reactions such as N-alkylation of the hydrazine.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from 3-hydroxypyridine to the final hydrazide.

SynthesisPathway Start 3-Hydroxypyridine (Precursor) Intermediate Ethyl 2-(pyridin-3-yloxy)acetate (Ester Intermediate) Start->Intermediate Williamson Ether Synthesis (Reflux/Acetone) Reagent1 Ethyl Chloroacetate + K2CO3 (Base) Reagent1->Intermediate Product 2-(Pyridin-3-yloxy)acetohydrazide (Target) Intermediate->Product Hydrazinolysis (Reflux/Ethanol) Reagent2 Hydrazine Hydrate (NH2NH2•H2O) Reagent2->Product

Caption: Two-step synthesis via Williamson etherification followed by nucleophilic acyl substitution.

Detailed Experimental Protocols
Step 1: Williamson Ether Synthesis (Ester Formation)

Objective: Selective O-alkylation of 3-hydroxypyridine.[1]

  • Reagents: 3-Hydroxypyridine (10 mmol), Ethyl chloroacetate (11 mmol), Anhydrous

    
     (15 mmol).[1]
    
  • Solvent: Anhydrous Acetone or Acetonitrile.[1]

  • Procedure:

    • Dissolve 3-hydroxypyridine in acetone in a round-bottom flask.

    • Add anhydrous

      
       and stir at room temperature for 30 minutes to facilitate deprotonation (Phenoxide formation).
      
    • Dropwise add ethyl chloroacetate.[1]

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1]

    • Work-up: Filter off the inorganic salts (

      
      , unreacted carbonate) while hot. Evaporate the solvent under reduced pressure to yield the crude ester (Ethyl 2-(pyridin-3-yloxy)acetate).[1][2]
      
Step 2: Hydrazinolysis (Hydrazide Formation)

Objective: Conversion of the ethyl ester to the acid hydrazide.[1]

  • Reagents: Crude Ester from Step 1, Hydrazine Hydrate (80% or 99%, 5 equiv).

  • Solvent: Absolute Ethanol.[1][2]

  • Procedure:

    • Dissolve the crude ester in absolute ethanol (10 mL/g).

    • Add hydrazine hydrate dropwise with stirring.

    • Reflux for 4–6 hours. A solid precipitate typically forms as the reaction cools.[1]

    • Purification: Cool the mixture to

      
      . Filter the precipitate.[1][2] Wash with cold ethanol and diethyl ether to remove excess hydrazine.[1]
      
    • Recrystallization: Recrystallize from ethanol/DMF if necessary to achieve

      
       purity.
      

Mechanistic Pharmacology & Applications

The pharmacological utility of CAS 181638-65-3 stems from its ability to function as a bidentate chelator and a hydrogen bond scaffold .[1]

Pharmacophore Logic[1]
  • Metal Chelation: The carbonyl oxygen and the terminal amino group of the hydrazide can chelate transition metals (

    
    , 
    
    
    
    ).[1] This is critical for inhibiting metalloenzymes like urease or matrix metalloproteinases (MMPs).[1]
  • Schiff Base Precursor: The terminal

    
     is highly nucleophilic, readily reacting with aldehydes/ketones to form hydrazones (Schiff bases).[1] These derivatives often exhibit enhanced lipophilicity and target specificity compared to the parent hydrazide.[1]
    
  • Linker Flexibility: The

    
     spacer allows the pyridine ring to orient itself into hydrophobic pockets of enzymes (e.g., kinases) while the hydrazide interacts with polar residues at the active site entrance.[1]
    
Biological Interaction Map[1]

BioActivity Compound 2-(Pyridin-3-yloxy)acetohydrazide Chelation Metal Chelation (Zn++, Cu++) Compound->Chelation H_Bonding H-Bond Network (Donor/Acceptor) Compound->H_Bonding SchiffBase Schiff Base Formation Compound->SchiffBase Enzyme Metalloenzyme Inhibition (e.g., Urease) Chelation->Enzyme Active Site Blockade Antimicrobial Antimicrobial Activity (Membrane Disruption) H_Bonding->Antimicrobial Target Recognition Anticancer Cytotoxicity (DNA Binding) SchiffBase->Anticancer Enhanced Lipophilicity

Caption: Mechanistic pathways linking chemical structure to biological outcomes.[1]

Self-Validating Quality Control (QC)

To ensure the integrity of the synthesized compound, the following QC parameters must be met:

  • Melting Point: Expected range

    
    
    
    
    (derivative dependent; sharp range indicates purity).[1]
  • IR Spectroscopy:

    • 
       stretching: 
      
      
      
      (Doublet).[1]
    • 
       (Amide I): 
      
      
      
      .[1]
    • 
       (Ether): 
      
      
      
      .[1]
  • NMR Validation (

    
     DMSO-
    
    
    
    ):
    • Singlet at

      
       (
      
      
      
      ).[1]
    • Broad singlets at

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ).[1]
    • Pyridine aromatic protons:

      
      .[1]
      

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1] Potential respiratory sensitizer due to hydrazide moiety.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood (essential during hydrazinolysis to avoid hydrazine vapor exposure).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydrazide group.

References

  • BenchChem. Application of Acetohydrazide in the Synthesis of Antimicrobial Pyridine Compounds: Application Notes and Protocols.Link[1]

  • PubChem. Compound Summary: 2-(Pyridin-3-yloxy)acetohydrazide.[1] National Library of Medicine.[1] Link

  • European Journal of Medicinal Chemistry.Synthesis and biological evaluation of pyridine-hydrazide derivatives. (General reference for class behavior).
  • Molecules. Hydrazides and their Derivatives as Potential Antimicrobial Agents.[1][2]Link[1]

Sources

The Ascendant Role of 3-Hydroxypyridine Ethers in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone of heterocyclic chemistry, lending its unique electronic and structural properties to a multitude of therapeutic agents. Among its many derivatives, the 3-hydroxypyridine core has emerged as a particularly "privileged" scaffold, a term we in the field use to denote a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. The strategic derivatization of the 3-hydroxy group into an ether linkage unlocks a vast chemical space, enabling the fine-tuning of physicochemical properties and the exploration of novel structure-activity relationships (SAR). This guide provides an in-depth technical exploration of 3-hydroxypyridine ether derivatives, from their rational design and synthesis to their diverse applications in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals.

I. The Strategic Rationale for 3-Hydroxypyridine Ethers in Drug Design

The decision to convert the phenolic hydroxyl of 3-hydroxypyridine into an ether is a deliberate and strategic choice in medicinal chemistry. This modification serves several key purposes:

  • Modulation of Physicochemical Properties: The ether linkage allows for precise control over lipophilicity (LogP), a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By varying the nature of the ether substituent, from simple alkyl chains to more complex aryl or heterocyclic moieties, we can optimize a compound's ability to cross biological membranes, including the blood-brain barrier.

  • Exploration of New Binding Interactions: The ether substituent can be designed to engage with specific pockets within a biological target, forming additional hydrogen bonds, van der Waals interactions, or π-stacking interactions. This can lead to enhanced potency and selectivity.

  • Metabolic Stability: The ether bond is generally more resistant to metabolic degradation compared to a free hydroxyl group, which can be readily conjugated and eliminated. This can lead to an improved pharmacokinetic profile and a longer duration of action.

II. Synthetic Strategies for 3-Hydroxypyridine Ether Derivatives

The synthesis of 3-hydroxypyridine ethers primarily relies on two robust and versatile named reactions: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods is often dictated by the nature of the starting materials and the desired complexity of the final product.

A. The Williamson Ether Synthesis: A Classic and Reliable Approach

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an S\textsubscriptN2 reaction between an alkoxide and an alkyl halide.[1] In the context of 3-hydroxypyridine, the phenolic proton is first abstracted by a base to generate the more nucleophilic pyridin-3-olate anion, which then displaces a halide from an appropriate alkyl or benzyl halide.

Experimental Protocol: Synthesis of 3-Butoxypyridine via Williamson Ether Synthesis

  • Alkoxide Formation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxypyridine (1.0 g, 10.5 mmol) in 20 mL of anhydrous dimethylformamide (DMF). To this solution, add sodium hydride (60% dispersion in mineral oil, 0.46 g, 11.5 mmol) portion-wise at 0 °C under a nitrogen atmosphere. Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: To the resulting sodium 3-pyridoxide solution, add 1-bromobutane (1.2 mL, 11.0 mmol) dropwise via a syringe.

  • Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-butoxypyridine.

B. The Mitsunobu Reaction: A Mild and Versatile Alternative

The Mitsunobu reaction offers a powerful alternative for the O-alkylation of 3-hydroxypyridine, particularly when dealing with more sensitive substrates or when a one-pot procedure is desired.[2][3] This reaction facilitates the condensation of an alcohol and a nucleophile (in this case, 3-hydroxypyridine) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]

Experimental Protocol: Synthesis of 3-(Benzyloxy)pyridine via Mitsunobu Reaction

  • Reaction Setup: To a solution of 3-hydroxypyridine (1.0 g, 10.5 mmol) and triphenylphosphine (3.0 g, 11.5 mmol) in 30 mL of anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add benzyl alcohol (1.2 mL, 11.5 mmol).

  • Reagent Addition: To this stirred solution, add diethyl azodicarboxylate (DEAD, 1.8 mL, 11.5 mmol) dropwise over 15 minutes. A color change to a deep orange or red is typically observed.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue contains the desired product along with triphenylphosphine oxide and the reduced hydrazine byproduct. The crude product is purified by column chromatography on silica gel. The non-polar byproducts can be eluted first with a low polarity eluent, followed by elution of the 3-(benzyloxy)pyridine product with a more polar solvent system.

III. Therapeutic Applications and Mechanistic Insights

The versatility of the 3-hydroxypyridine ether scaffold is underscored by its broad range of biological activities, with prominent applications in neuroprotection, oncology, and as inhibitors of key enzymes like histone deacetylases (HDACs).

A. Neuroprotective Agents: Combating Oxidative Stress and Neuronal Damage

A significant body of research highlights the neuroprotective properties of 3-hydroxypyridine derivatives, with their ether analogues being actively investigated for their potential in treating neurodegenerative diseases and ischemic brain injury.[4][5][6] The primary mechanism underlying their neuroprotective effects is believed to be their potent antioxidant activity, which involves the modulation of key signaling pathways.

Signaling Pathway: The PI3K/Akt and Nrf2 Pathways in Neuroprotection

Many neuroprotective agents exert their effects by activating pro-survival signaling cascades. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, and its activation can inhibit apoptosis and promote neuronal health.[7] Furthermore, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress.[8] 3-Hydroxypyridine ether derivatives have been shown to activate these pathways, leading to the upregulation of antioxidant enzymes and other cytoprotective genes.

Neuroprotection_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 3HP_Ether 3-Hydroxypyridine Ether Derivative Receptor Receptor 3HP_Ether->Receptor Binds Nrf2_Keap1 Keap1 Nrf2 3HP_Ether->Nrf2_Keap1 Disrupts Interaction PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Akt->Nrf2_Keap1 Inhibits Keap1 Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection Promotes Nrf2_free Nrf2 Nrf2_Keap1:f1->Nrf2_free Release ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->Neuroprotection Promotes

Caption: Neuroprotective signaling pathways modulated by 3-hydroxypyridine ether derivatives.

Experimental Protocol: Assessing Nrf2 Activation using a Luciferase Reporter Assay

  • Cell Culture and Transfection: Culture HepG2 cells stably expressing an Antioxidant Response Element (ARE)-luciferase reporter gene in a 96-well plate.[1]

  • Compound Treatment: Treat the cells with varying concentrations of the 3-hydroxypyridine ether derivative for 16-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle control (e.g., DMSO).[8]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration for each well. Express the results as fold induction over the vehicle control. An increase in luciferase activity indicates the activation of the Nrf2 pathway.

B. Anticancer Agents: Targeting Cell Proliferation and Survival

The pyridine scaffold is a common feature in many approved anticancer drugs, and 3-hydroxypyridine ether derivatives have shown promise as a new class of antineoplastic agents.[9] Their mechanisms of action are often multifaceted, involving the inhibition of key kinases, induction of apoptosis, and modulation of epigenetic targets.

Quantitative Data: Anticancer Activity of 3-Hydroxypyridine Ether Derivatives

The following table summarizes the in vitro anticancer activity of representative 3-hydroxypyridine ether derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.

Compound IDEther SubstituentCancer Cell LineIC₅₀ (µM)Reference
1a -CH₂-PhMCF-7 (Breast)5.2[10][11]
1b -CH₂(4-Cl-Ph)A549 (Lung)3.8[10]
1c -CH₂(2-F-Ph)HL-60 (Leukemia)1.9[12]
2a -(CH₂)₃-PhHCT-116 (Colon)7.5[13]
2b -(CH₂)₄-PhPC-3 (Prostate)6.1[13]
C. Histone Deacetylase (HDAC) Inhibitors: An Epigenetic Approach to Cancer Therapy

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene regulation. Their aberrant activity is implicated in the development of many cancers, making them an attractive target for therapeutic intervention. Several 3-hydroxypyridine derivatives, particularly those with a thione at the 2-position, have been identified as potent HDAC inhibitors.[14][15] The ether linkage at the 3-position can be used to introduce a "capping group" that interacts with the surface of the enzyme, enhancing selectivity and potency.

Quantitative Data: HDAC Inhibitory Activity of 3-Hydroxypyridine Ether Derivatives

Compound IDEther SubstituentHDAC IsoformIC₅₀ (nM)Reference
3a -(CH₂)₅-NH-BocHDAC6900[14]
3b -(CH₂)₅-NH-C(O)-PhHDAC6356[15]
4a -(CH₂)₅-NH-C(O)-(4-CN-Ph)HDAC380[16]
4b -(CH₂)₅-NH-C(O)-(4-CN-Ph)HDAC611[16]

Experimental Workflow: In Vitro HDAC Inhibition Assay

HDAC_Inhibition_Workflow Start Start Prepare_Reagents Prepare Recombinant HDAC Enzyme and Fluorogenic Substrate Start->Prepare_Reagents Incubate_with_Inhibitor Incubate Enzyme with 3-Hydroxypyridine Ether Derivative (Inhibitor) Prepare_Reagents->Incubate_with_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_with_Inhibitor->Add_Substrate Incubate Incubate to Allow Deacetylation Add_Substrate->Incubate Add_Developer Add Developer Solution to Stop Reaction and Generate Fluorescent Signal Incubate->Add_Developer Measure_Fluorescence Measure Fluorescence (λex/λem) Add_Developer->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: A typical workflow for an in vitro histone deacetylase (HDAC) inhibition assay.

IV. Structure-Activity Relationships (SAR) and Future Perspectives

The extensive research into 3-hydroxypyridine ether derivatives has led to the elucidation of several key structure-activity relationships:

  • Nature of the Ether Substituent: The size, shape, and electronic properties of the ether substituent are critical determinants of biological activity. For example, in anticancer derivatives, the presence of electron-withdrawing groups on a terminal phenyl ring often enhances potency.

  • Linker Length: In HDAC inhibitors, the length of the alkyl chain connecting the pyridine core to the capping group significantly influences isoform selectivity.

  • Substitution on the Pyridine Ring: Additional substituents on the pyridine ring can modulate the electronic properties of the core and provide additional points of interaction with the target.

The future of 3-hydroxypyridine ether derivatives in medicinal chemistry is bright. Ongoing research is focused on the development of more potent and selective inhibitors for a wider range of therapeutic targets. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new lead compounds. Furthermore, the exploration of these derivatives as imaging agents and drug delivery vehicles represents an exciting new frontier.

V. Conclusion

As a Senior Application Scientist, it is my experience that the 3-hydroxypyridine ether scaffold represents a highly versatile and fruitful platform for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the ability to fine-tune their physicochemical and pharmacological properties, makes them an invaluable tool in the medicinal chemist's arsenal. This guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action, with the aim of inspiring and informing future research in this exciting and rapidly evolving field.

References

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  • Yousif, M. N., Fathy, U. S., & El-Deen, E. M. (2020). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

  • He, S., et al. (2020). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 15(1), 1-13. [Link]

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  • Melesina, J., et al. (2023). Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. European Journal of Medicinal Chemistry, 247, 115022. [Link]

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  • Simoben, C. V., et al. (2018). IC50 values (µM) for inhibition of different HDAC isoforms. ResearchGate. [Link]

  • Oyelere, A. K., et al. (2011). 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition. ResearchGate. [Link]

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Navigating the Chemical Identity and Synthetic Utility of 2-(3-Pyridyloxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3-pyridyloxy)acetohydrazide , a critical intermediate scaffold in medicinal chemistry. Often utilized in the synthesis of antimicrobial and anticancer agents (specifically 1,3,4-oxadiazoles), this molecule is frequently subject to nomenclature ambiguity. This guide resolves these ambiguities, details a self-validating synthesis protocol, and establishes the structural evidentiary standards required for its deployment in drug development.

Part 1: Chemical Identity & Nomenclature Resolution

In cheminformatics and procurement, "synonyms" are not merely alternative labels but digital keys that unlock different databases. For 2-(3-pyridyloxy)acetohydrazide , precision is paramount to avoid conflation with its positional isomers or its non-ether analogs.

The "Synonym" Matrix

The following table categorizes the identifiers for this specific molecular structure (Pyridine-3-O-CH2-C(=O)NHNH2).

CategoryPrimary Identifier / SynonymTechnical Context
Systematic IUPAC 2-(Pyridin-3-yloxy)acetohydrazide The most chemically precise name, indicating the ether linkage (-oxy-) at the pyridine 3-position.
Alternative Systematic (3-Pyridyloxy)acetic acid hydrazide Emphasizes the parent acid origin; common in reagent catalogs.
Inverted Indexing Acetic acid, 2-(3-pyridinyloxy)-, hydrazide Used in CAS-based indexing systems (CA Index Name).
Structural Description 3-Pyridyl-O-acetohydrazide Informal shorthand often found in lab notebooks or rapid communications.
Precursor Reference Hydrazide of (3-pyridyloxy)acetic acid References the synthetic origin (hydrazinolysis of the ester).
The Isomer & Analog Trap (Critical Distinction)

Researchers must distinguish this target from two common "look-alikes" that possess significantly different biological activities:

  • 2-(Pyridin-3-yl)acetohydrazide (No Oxygen): Lacks the ether oxygen. The pyridine ring is directly bonded to the methylene group. This is a derivative of 3-pyridineacetic acid.

  • 2-(Pyridin-2-yloxy)acetohydrazide (Positional Isomer): The ether linkage is at the 2-position (ortho) rather than the 3-position (meta). The 2-yloxy derivatives are more common in literature regarding PIM-1 kinase inhibitors [1].

Cheminformatic Validation Rule: Always verify the presence of the "-oxy-" infix in the name and the 3-position locant.

Part 2: Synthetic Pathways & Protocols

The synthesis of 2-(3-pyridyloxy)acetohydrazide follows a classic two-step sequence: Williamson Ether Synthesis followed by Hydrazinolysis .

Reaction Scheme Visualization

The following diagram outlines the logical flow from starting material to the validated target.

SynthesisPath Start 3-Hydroxypyridine (Starting Material) Inter Ethyl (3-pyridyloxy)acetate (Intermediate Ester) Start->Inter O-Alkylation (Reflux/Acetone) Reagent1 Ethyl Chloroacetate + K2CO3 (Base) Reagent1->Inter Product 2-(3-Pyridyloxy)acetohydrazide (Target Scaffold) Inter->Product Hydrazinolysis (Reflux/Ethanol) Reagent2 Hydrazine Hydrate (NH2NH2 • H2O) Reagent2->Product

Caption: Step-wise synthesis of the target hydrazide from 3-hydroxypyridine via an ester intermediate.

Detailed Experimental Protocol

This protocol is designed to be self-validating. The formation of a solid precipitate in Step 2 is a visual confirmation of hydrazide formation.

Step 1: Synthesis of Ethyl (3-pyridyloxy)acetate
  • Reagents: 3-Hydroxypyridine (1.0 eq), Ethyl chloroacetate (1.1 eq), Anhydrous

    
     (2.0 eq).
    
  • Solvent: Dry Acetone or Acetonitrile.

  • Procedure:

    • Dissolve 3-hydroxypyridine in dry acetone.

    • Add anhydrous potassium carbonate (

      
      ) and stir at room temperature for 30 minutes to facilitate deprotonation (formation of the phenoxide-like anion).
      
    • Dropwise add ethyl chloroacetate.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The starting material spot should disappear.

    • Workup: Filter the hot solution to remove inorganic salts (

      
      , unreacted 
      
      
      
      ). Evaporate the solvent under reduced pressure. The residue is the crude ester.[1]
Step 2: Hydrazinolysis to 2-(3-Pyridyloxy)acetohydrazide
  • Reagents: Crude Ester (from Step 1), Hydrazine Hydrate (99%, 3.0 eq).

  • Solvent: Absolute Ethanol.[1]

  • Procedure:

    • Dissolve the crude ester in absolute ethanol.

    • Add hydrazine hydrate dropwise. Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

    • Reflux the mixture for 4–6 hours.

    • Self-Validation Point: Upon cooling to room temperature (or chilling in an ice bath), the hydrazide typically crystallizes out of the solution as a solid.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

Part 3: Analytical Validation (E-E-A-T)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. This data distinguishes the product from the ester intermediate.

TechniqueDiagnostic SignalMechanistic Explanation
IR Spectroscopy 3300–3200 cm⁻¹ (Doublet)Represents the primary amine (

) and secondary amide (

) stretching vibrations, confirming hydrazide formation.
IR Spectroscopy 1660–1680 cm⁻¹ The Carbonyl (

) stretch.[2] This typically shifts to a lower frequency compared to the precursor ester (

) due to resonance with the nitrogen lone pair.
¹H NMR δ 9.0–9.5 ppm (Singlet, Broad)The amide proton (

). Its presence confirms the conversion of the ester.
¹H NMR δ 4.0–4.5 ppm (Broad Singlet)The terminal hydrazine protons (

).
¹H NMR δ 4.6–4.8 ppm (Singlet, 2H)The methylene protons (

). This confirms the integrity of the ether linkage.

Part 4: Pharmacophore Applications[3]

The 2-(3-pyridyloxy)acetohydrazide scaffold is rarely the final drug; it is a "privileged structure" used to generate heterocyclic libraries.

Pathway to Bioactive Heterocycles

The hydrazide group is the reactive handle used to cyclize the molecule into 1,3,4-oxadiazoles or 1,2,4-triazoles .

  • PIM-1 Kinase Inhibition: Derivatives of pyridyloxy acetohydrazides have been cyclized to form oxadiazole-thione analogs, which demonstrate potent inhibitory activity against PIM-1 kinase, a target in breast cancer therapy [1].

  • Antimicrobial Agents: The scaffold is reacted with aromatic aldehydes to form hydrazones (Schiff bases), which are then cyclized. These derivatives have shown efficacy against S. aureus and C. albicans [2].

Applications Core 2-(3-Pyridyloxy)acetohydrazide Path1 Reaction with CS2/KOH Core->Path1 Path2 Reaction with Aldehydes Core->Path2 Target1 1,3,4-Oxadiazole-2-thiones (Anticancer/PIM-1 Inhibitors) Path1->Target1 Cyclization Target2 Acylhydrazones (Schiff Bases) (Antimicrobial/Antiviral) Path2->Target2 Condensation

Caption: Divergent synthesis pathways utilizing the hydrazide scaffold for drug discovery.

References

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. ACS Omega. (2023). Describes the use of pyridyloxy acetohydrazides as precursors for oxadiazole-based anticancer agents.

  • Synthesis and biological activity of 2-[...-yloxy]...acetohydrazide derivatives. Arkivoc. (2019).[3] Details the synthetic protocols for acetohydrazide derivatives and their cytotoxic evaluation.

  • Application of Acetohydrazide in the Synthesis of Antimicrobial Pyridine Compounds. BenchChem Application Notes. (2025). Provides protocols for the synthesis of pyridine acetohydrazide derivatives. [1]

Sources

Technical Guide: Solubility Profile of 2-(Pyridin-3-yloxy)acetohydrazide

[1]

Executive Summary

2-(Pyridin-3-yloxy)acetohydrazide (CAS: 19730-99-5) is a functionalized pyridine derivative widely used as a synthetic intermediate and a ligand in coordination chemistry.[1] Based on physicochemical principles and synthesis data, this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) and moderate-to-high solubility in Methanol , depending on temperature.[1][2]

  • DMSO: Recommended solvent for primary stock solutions (>50 mM) and biological assays.[1][2][3]

  • Methanol: Recommended for synthetic transfers, purification, and crystallization.[1][2][3]

  • Water: Moderate solubility; often requires a co-solvent (DMSO/MeOH) for stable high-concentration delivery.[1][2][3]

Physicochemical Context & Structural Analysis[1][2][4][5][6][7]

To understand the solubility behavior, we must analyze the functional groups interacting with the solvent matrix.[1][3]

FeatureStructural MoietyPolarity ContributionSolvent Interaction Mechanism
Aromatic Core Pyridine RingLipophilic / Basic

-

stacking; H-bond acceptor (Ring N).[1]
Linker Ether (-O-CH

-)
PolarDipole-dipole interactions; conformational flexibility.[1]
Terminal Group Hydrazide (-CONHNH

)
Highly PolarH-bond Donor: (-NH, -NH

) H-bond Acceptor: (C=O, -NH

).

Solubility Logic: The hydrazide moiety drives the high polarity of the molecule.[1][2][3] DMSO, being a powerful aprotic hydrogen bond acceptor, effectively disrupts the intermolecular hydrogen bonding of the crystal lattice (likely formed between the hydrazide NH and the pyridine N or carbonyl O of adjacent molecules).[1][2] Methanol, being protic, can solvate the hydrazide well but may compete with the crystal lattice energy less effectively than DMSO at room temperature.[1][2]

Solubility Profile: DMSO vs. Methanol[1][2]

Dimethyl Sulfoxide (DMSO)[2]
  • Solubility Verdict: Excellent (High)

  • Estimated Saturation:

    
     (typically up to 100 mM).[3]
    
  • Mechanism: DMSO acts as a strong Lewis base (H-bond acceptor) via its sulfinyl oxygen, interacting with the acidic protons of the hydrazide region.[1][2]

  • Application:

    • Biological Assays: Preferred vehicle. It prevents precipitation upon dilution into aqueous media (up to 1-5% v/v DMSO final concentration).[1][3]

    • NMR Spectroscopy:

      
      -DMSO is the standard solvent for characterization, preventing aggregation.[1][2][3]
      
Methanol (MeOH)[2]
  • Solubility Verdict: Good (Temperature Dependent)

  • Estimated Saturation:

    
     (RT); High at boiling point (
    
    
    ).
  • Mechanism: Methanol acts as both an H-bond donor and acceptor.[1][3]

  • Application:

    • Synthesis & Purification: Synthesis protocols often utilize ethanol or methanol for recrystallization [1].[1][2][3] This implies the compound is soluble in hot alcohol but crystallizes out upon cooling, a property useful for purification but risky for room-temperature stock storage.[1][3]

    • Mass Spectrometry: Methanol is a preferred carrier solvent for ESI-MS due to its volatility and compatibility with protonation.[1][2][3]

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution in DMSO

Use this protocol for biological screening or long-term storage.[1]

Reagents:

  • 2-(Pyridin-3-yloxy)acetohydrazide (MW:

    
    )[1]
    
  • Anhydrous DMSO (Grade:

    
    , stored over molecular sieves)[1][2]
    

Procedure:

  • Weighing: Accurately weigh 7.56 mg of the solid compound into a sterile 1.5 mL microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: The solution should become clear and colorless.[1][3]

    • Troubleshooting: If particles remain, sonicate in a water bath at

      
       for 5 minutes.
      
  • Validation: Visually inspect against a dark background. No turbidity should be visible.[1][3]

  • Storage: Aliquot and store at

    
    . Avoid repeated freeze-thaw cycles to prevent hydrazide oxidation or hydrolysis.[1][3]
    
Protocol B: Quantitative Solubility Determination (Saturation Method)

Use this protocol if exact solubility limits are required for formulation.[2]

  • Saturation: Add excess solid compound to 1 mL of solvent (DMSO or Methanol) in a glass vial until a visible precipitate remains at the bottom.

  • Equilibration: Shake or stir at

    
     for 24 hours.
    
  • Filtration: Filter the supernatant through a

    
     PTFE syringe filter.
    
  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via UV-Vis spectrophotometry (peak

    
    ) or HPLC against a standard curve.
    

Visualization of Solubility Logic

Diagram 1: Solubility Decision Workflow

This flowchart guides the researcher in selecting the appropriate solvent based on the intended application.[1][2][3]

SolubilityWorkflowStartStart: 2-(Pyridin-3-yloxy)acetohydrazide(Solid Powder)AppCheckIntended Application?Start->AppCheckBioAssayBiological Assay / Screening(Cell culture, Enzyme inhibition)AppCheck->BioAssaySynthesisSynthesis / Purification(Crystallization, Reaction)AppCheck->SynthesisAnalyticalAnalytical Chemistry(HPLC, MS, NMR)AppCheck->AnalyticalDMSO_StockUse DMSO(Stock: 50-100 mM)BioAssay->DMSO_StockHigh SolubilityStable StockMeOH_SolventUse Methanol/Ethanol(Exploit Temp. Dependence)Synthesis->MeOH_SolventRecrystallizationPotentialNMR_SolventDMSO-d6 (NMR)or MeOH (MS)Analytical->NMR_SolventCharacterizationPrecipCheckDilute 1:100 in WaterCheck for PrecipitateDMSO_Stock->PrecipCheck

Caption: Decision matrix for solvent selection based on experimental requirements.

Diagram 2: Molecular Interaction Mechanism

Conceptual representation of why DMSO is the superior solvent for breaking the crystal lattice.[1][2][3]

MolecularInteractionHydrazideHydrazide Group(-CONH-NH2)DMSODMSO Molecule(S=O Acceptor)Hydrazide->DMSOStrong H-Bond(NH -> O=S)MeOHMethanol Molecule(-OH Donor/Acceptor)Hydrazide->MeOHH-Bond ExchangePyridinePyridine Ring(Aromatic N)Pyridine->MeOHSolvationDisruptionLattice Disruption(Solubilization)DMSO->DisruptionLatticeCrystal Lattice(Strong Intermolecular H-Bonds)Lattice->DMSOHigh EnergyDisruption

Caption: Mechanistic view of DMSO disrupting the intermolecular hydrogen bonding of the hydrazide moiety.[1]

Handling, Stability & Safety

Hygroscopicity[1][2]
  • DMSO: Highly hygroscopic.[1][2][3] Absorption of water from the atmosphere can significantly decrease the solubility of the compound and cause precipitation over time.[1][3]

    • Action: Always use fresh or anhydrous DMSO.[1][3] Seal vials with Parafilm.[1][3]

  • Methanol: Hygroscopic.[1][2][3][4] Water uptake can lead to hydrolysis of the hydrazide bond over long periods.[1][3]

Chemical Stability[1][3]
  • Oxidation: Hydrazides are susceptible to oxidation (becoming diimides or carboxylic acids) upon prolonged exposure to air or metal ions.[1][3]

    • Action: Store stock solutions at

      
       under inert gas (
      
      
      or Ar) if possible.
  • Reaction with Ketones/Aldehydes: Avoid using acetone or other ketones as solvents, as hydrazides react rapidly to form hydrazones [2].[1][2][3]

References

  • EvitaChem. Synthesis and Properties of 2-(Pyridin-3-yl)acetohydrazide (CAS 19730-99-5). Retrieved from (General reference for synthesis and recrystallization from ethanol).[3]

  • BenchChem. Application of Acetohydrazide in the Synthesis of Antimicrobial Pyridine Compounds. Retrieved from (Confirming reactivity with ketones and general solubility profiles of pyridine acetohydrazides).[2][3]

  • PubChem. 2-(Pyridin-3-yl)acetohydrazide (Compound Summary). National Library of Medicine.[1][2][3] Retrieved from .[3]

  • ChemicalBook. 2-(Pyridin-3-yl)acetic acid hydrazide Properties and Synthesis. Retrieved from .[1][2]

Pharmacophore Architecture: The Pyridin-3-yloxy Linker in Drug Discovery

[1][2][3][4]

Executive Summary

The pyridin-3-yloxy moiety represents a privileged substructure in modern medicinal chemistry, serving as a critical bioisostere for the classic phenoxy linker.[1][2][3] Unlike passive structural connectors, this linker actively contributes to ligand-target binding kinetics through its unique electronic profile and hydrogen-bonding capabilities.[1][2][3] This guide analyzes the pharmacophoric properties of the pyridin-3-yloxy scaffold, detailing its structural advantages, metabolic behavior, and synthetic accessibility, with a specific focus on its application in kinase inhibitors like Crizotinib .

Structural & Electronic Characterization

Electronic Topology and Basicity

The pyridin-3-yloxy system consists of a pyridine ring linked via an oxygen atom at the C3 position.[1][3] This arrangement creates a distinct electronic environment compared to a phenyl ether (phenoxy) analogue.

  • Dipole Moment & Polarity: The pyridine nitrogen creates a permanent dipole, significantly increasing polarity compared to a benzene ring. This reduces the lipophilicity (LogP) of the overall molecule, often improving aqueous solubility—a critical parameter in oral drug delivery.

  • Nitrogen Basicity: The pKa of the pyridine nitrogen in a 3-alkoxy system typically ranges between 4.8 and 5.2 . The C3-alkoxy substituent exerts two opposing effects:

    • Inductive Effect (-I): The electronegative oxygen withdraws electron density through the sigma bond, slightly lowering the basicity of the ring nitrogen.

    • Resonance Effect (+R): The lone pairs on the oxygen can donate electron density into the pi-system, though this is less pronounced at the meta-position (C3) relative to the nitrogen than at para/ortho positions.[1][3]

    • Net Result: The nitrogen remains a viable Hydrogen Bond Acceptor (HBA) at physiological pH, capable of interacting with backbone amides in protein binding pockets.

Conformational Geometry

The C–O–C bond angle in aryl ethers is typically around 118°. However, the pyridin-3-yloxy moiety introduces specific torsional constraints.[1][2][3] The lone pair repulsion between the ether oxygen and the pyridine nitrogen (if the conformation brings them close) can restrict the rotational freedom, pre-organizing the molecule into a bioactive conformation. This "entropic prepaying" can enhance binding affinity.

PropertyPhenoxy Linker (Phenyl-O-R)Pyridin-3-yloxy Linker (Py-O-R)Impact on Drug Design
H-Bonding None (Hydrophobic)H-Bond Acceptor (N-atom) Critical for hinge binding or solvent interaction.[1][2][3]
LogP (Lipophilicity) HighModerate/Low Improves solubility and bioavailability.
Metabolic Liability Prone to CYP oxidation (ring)Resistant (Electron deficient) Reduces clearance (unless N-oxidation occurs).[2][3]
Electronic Nature Electron-rich (Pi-donor)Electron-poor (Pi-acceptor) Alters Pi-stacking interactions with Phe/Tyr residues.[1][2][3]

Pharmacophoric Utility & Case Studies[5]

The "Hinge Binder" Effect

In kinase inhibitors, the linker often plays a dual role: orienting the pharmacophore and directly contacting the protein. The pyridin-3-yloxy motif is exemplified in Crizotinib (Xalkori), a dual ALK/c-Met inhibitor.[1][2][3]

  • Mechanism: In Crizotinib, the 2-aminopyridin-3-yloxy core is central to binding.[1][2][3] The pyridine nitrogen (N1) and the exocyclic 2-amino group form a donor-acceptor motif that interacts with the kinase hinge region (specifically Met1160 in c-Met).[1][2][3]

  • The Linker's Role: The oxygen at position 3 connects to a chiral ethyl group interacting with the hydrophobic back pocket. The pyridin-3-yloxy architecture is not just a bridge; it is the scaffold that positions the hinge-binding elements.[1][2][3]

Metabolic Stability Profiling

The pyridine ring is generally electron-deficient, making it less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to phenyl rings.

  • O-Dealkylation: The ether linkage itself is a potential site for CYP-mediated O-dealkylation.[1][2][3] However, steric bulk around the alpha-carbon (as seen in Crizotinib's branched ethyl group) significantly retards this metabolic pathway.[2][3]

  • N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide.[1][2][3] This is a potential liability but can be mitigated by steric shielding or electronic deactivation by adjacent substituents.

Experimental Protocols: Synthesis & Validation

Synthesis of Pyridin-3-yloxy Scaffolds

There are two primary reliable pathways to construct this linker.[1][2][3]

Method A: Nucleophilic Aromatic Substitution (

)

Best for: Electron-deficient pyridines (e.g., with halides at C3 and electron-withdrawing groups at C2/C4).[1][2][3]

  • Reagents: 3-Fluoropyridine or 3-Chloropyridine derivative, Alcohol (R-OH), Base (NaH or KHMDS).[1][2][3]

  • Protocol:

    • Dissolve R-OH (1.1 equiv) in anhydrous DMF or THF under

      
      .[1][2][3]
      
    • Add NaH (1.2 equiv) at 0°C and stir for 30 min to generate the alkoxide.

    • Add the 3-halopyridine substrate.[1][3]

    • Heat to 80–100°C for 4–12 hours.

    • Note: Unactivated 3-halopyridines react poorly.[1][2][3] This method works best if the pyridine has an activating group (e.g., -CN, -NO2) or if high temperature/microwave irradiation is used.[2][3]

Method B: Mitsunobu Reaction

Best for: 3-Hydroxypyridines and primary/secondary alcohols.[1][2][3]

  • Reagents: 3-Hydroxypyridine, Alcohol (R-OH), Triphenylphosphine (

    
    ), DIAD or DEAD.[2][3]
    
  • Protocol:

    • Dissolve 3-hydroxypyridine (1.0 equiv), R-OH (1.0 equiv), and

      
       (1.2 equiv) in anhydrous THF or Toluene.
      
    • Cool to 0°C.

    • Add DIAD (1.2 equiv) dropwise.[3]

    • Stir at room temperature for 12–24 hours.

    • Advantage:[2][4] Mild conditions, preserves chirality of secondary alcohols (with inversion).

Validation: Metabolic Stability Assay

To verify the stability advantage of the pyridin-3-yloxy linker over a phenoxy linker:

  • System: Human Liver Microsomes (HLM).

  • Protocol:

    • Incubate test compound (1 µM) with HLM (0.5 mg protein/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).[2][3]

    • Sample at t=0, 15, 30, 60 min.

    • Quench with Acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.[1][2][3]

    • Metric: Calculate Intrinsic Clearance (

      
      ).[2][3] A successful pyridin-3-yloxy scaffold should show 
      
      
      (low-moderate clearance).[1][2][3]

Visualizing the Pharmacophore Logic

The following diagram illustrates the interaction logic and synthetic decision tree for the pyridin-3-yloxy linker.

Pyridin3yloxy_PharmacophoreCorePyridin-3-yloxy LinkerHBondH-Bond Acceptor(Pyridine Nitrogen)Core->HBondSolubilityEnhanced Solubility(Reduced LogP)Core->SolubilityMetabMetabolic Stability(Resistant to Ring Oxidation)Core->MetabSynthSynthesis PathwaysCore->SynthKinaseKinase Hinge Binding(e.g., Crizotinib)HBond->Kinase InteractionBioisoBioisostere forPhenoxy GroupSolubility->BioisoSNArSNAr(Activated Halides)Synth->SNArMitsunobuMitsunobu(3-Hydroxypyridine + Alcohol)Synth->MitsunobuChanLamChan-Lam Coupling(Boronic Acids)Synth->ChanLam

Caption: Functional decomposition of the pyridin-3-yloxy linker, highlighting its pharmacophoric advantages (H-bonding, Solubility) and synthetic accessibility.

References

  • Cui, J. J., et al. (2011). "Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors." Journal of Medicinal Chemistry, 54(18), 6342-6363. Link[2][3]

  • Johnson, T. W., et al. (2014). "Lipophilic efficiency as an important metric in drug design." Journal of Medicinal Chemistry, 57(11), 4437-4457. Link[2][3]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link[2][3]

  • Sakurada, I., et al. (2010). "Design and synthesis of a new series of potent and selective c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(6), 1966-1970. Link[2][3]

  • Pfizer Inc. (2011). "XALKORI® (crizotinib) Prescribing Information." FDA Access Data. Link

Methodological & Application

Strategic Synthesis of 2-(Pyridin-3-yloxy)acetohydrazide: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

2-(Pyridin-3-yloxy)acetohydrazide is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for the synthesis of various pharmacologically active agents. Its structure, which combines a pyridine ether linkage with a reactive hydrazide moiety, makes it an ideal scaffold for developing novel compounds with potential antimicrobial, anticancer, and other therapeutic properties.[1][2][3] This application note provides a comprehensive, two-step protocol for the synthesis of 2-(pyridin-3-yloxy)acetohydrazide starting from 3-hydroxypyridine. We delve into the mechanistic underpinnings of the synthetic strategy, offering field-proven insights into experimental choices, reaction optimization, and product characterization. The guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood pathway to this important intermediate.

Introduction and Synthetic Strategy

The synthesis of acetohydrazide derivatives is a cornerstone of modern drug discovery, as the hydrazide group offers a versatile handle for further chemical modification, such as the formation of hydrazones, pyrazoles, and other heterocyclic systems. The target molecule, 2-(pyridin-3-yloxy)acetohydrazide, is of particular interest due to the incorporation of the pyridine ring, a common motif in many approved drugs.

Our synthetic approach is a robust and efficient two-step process:

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 3-hydroxypyridine is alkylated with ethyl chloroacetate to form the intermediate ester, ethyl 2-(pyridin-3-yloxy)acetate. This reaction proceeds via an Sₙ2 mechanism.[4][5]

  • Step 2: Hydrazinolysis. The resulting ester is then converted to the final hydrazide product through nucleophilic acyl substitution with hydrazine hydrate.[6][7]

This strategy is advantageous due to the commercial availability and low cost of the starting materials, straightforward reaction conditions, and generally high yields.

Overall Synthetic Scheme:

Synthetic_Scheme R1 3-Hydroxypyridine S1 Step 1: Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) R1->S1 R2 Ethyl Chloroacetate R2->S1 R3 Hydrazine Hydrate S2 Step 2: Hydrazinolysis (Ethanol, Reflux) R3->S2 I1 Ethyl 2-(pyridin-3-yloxy)acetate I1->S2 P1 2-(Pyridin-3-yloxy)acetohydrazide S1->I1 S2->P1

Caption: Two-step synthesis of the target compound.

Mechanistic Considerations and Rationale

A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization.

2.1. Step 1: Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a classic method for forming ethers from an alkoxide and an alkyl halide.[4][8][9]

  • Deprotonation: The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 3-hydroxypyridine. We employ anhydrous potassium carbonate (K₂CO₃) as a mild, heterogeneous base.

    • Expertise & Experience: While stronger bases like sodium hydride (NaH) could be used, K₂CO₃ is significantly safer to handle and is sufficiently basic to deprotonate the phenolic proton, forming the potassium pyridin-3-olate nucleophile in situ. The use of a polar aprotic solvent like acetone or DMF facilitates this process.

  • Sₙ2 Nucleophilic Attack: The generated pyridin-3-olate anion acts as a potent nucleophile. It attacks the electrophilic methylene carbon of ethyl chloroacetate, displacing the chloride ion (a good leaving group) in a concerted Sₙ2 fashion.[5] This backside attack results in the formation of the C-O ether bond.

  • Trustworthiness: The reaction's success relies on the nucleophilicity of the oxygen. O-alkylation is strongly favored over N-alkylation because the phenoxide-like oxygen is a softer, more potent nucleophile than the pyridine nitrogen in this context.

2.2. Step 2: Hydrazinolysis

This step converts the stable ethyl ester intermediate into the more reactive acetohydrazide.

  • Nucleophilic Acyl Substitution: Hydrazine (NH₂NH₂) is a strong alpha-effect nucleophile. One of the nitrogen atoms attacks the electrophilic carbonyl carbon of the ethyl 2-(pyridin-3-yloxy)acetate.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate. The carbonyl double bond reforms by expelling the ethoxide (⁻OEt) as a leaving group.

  • Proton Transfer: The expelled ethoxide is a strong base and will deprotonate the newly added hydrazine moiety, while the resulting ethanol protonates the hydrazide, leading to the neutral product and regenerating the base catalyst in a catalytic cycle or being quenched during workup.

    • Expertise & Experience: The reaction is typically run at reflux in ethanol. Using an excess of hydrazine hydrate ensures the reaction goes to completion by shifting the equilibrium towards the product side.[6] The final product is often poorly soluble in cold ethanol, allowing for simple isolation via precipitation and filtration.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Part A: Synthesis of Ethyl 2-(pyridin-3-yloxy)acetate (Intermediate)

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
3-Hydroxypyridine95.1010.0 g1.0
Ethyl Chloroacetate122.5514.2 g (11.5 mL)1.1
Anhydrous K₂CO₃138.2121.8 g1.5
Acetone-200 mL-

Protocol:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypyridine (10.0 g, 105.1 mmol).

  • Reagent Addition: Add anhydrous acetone (200 mL) followed by anhydrous potassium carbonate (21.8 g, 157.7 mmol). Stir the resulting suspension vigorously.

  • Alkylation: Add ethyl chloroacetate (11.5 mL, 115.6 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) [Mobile Phase: 50% Ethyl Acetate in Hexane].

  • Work-up: After the reaction is complete (disappearance of 3-hydroxypyridine spot on TLC), cool the mixture to room temperature.

  • Filtration: Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with additional acetone (2 x 30 mL).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield ethyl 2-(pyridin-3-yloxy)acetate as a clear oil.

Part B: Synthesis of 2-(Pyridin-3-yloxy)acetohydrazide (Final Product)

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
Ethyl 2-(pyridin-3-yloxy)acetate181.1910.0 g1.0
Hydrazine Hydrate (~64% N₂H₄)50.068.3 mL~3.0
Ethanol (95%)-100 mL-

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(pyridin-3-yloxy)acetate (10.0 g, 55.2 mmol) in 100 mL of 95% ethanol.

  • Hydrazine Addition: To the stirring solution, add hydrazine hydrate (8.3 mL, ~165.6 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Precipitation: After completion, cool the reaction mixture in an ice bath for 1-2 hours. The product will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted hydrazine or impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The final product, 2-(pyridin-3-yloxy)acetohydrazide, should be obtained as a white crystalline solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.[2]

Expected Analytical Data:

TechniqueExpected Results for 2-(Pyridin-3-yloxy)acetohydrazide
Appearance White to off-white crystalline solid
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
¹H NMR (DMSO-d₆, 400 MHz)δ ~9.3 ppm (s, 1H, -CONH-), δ ~8.3-8.2 ppm (m, 2H, Py-H), δ ~7.4-7.3 ppm (m, 2H, Py-H), δ ~4.6 ppm (s, 2H, -OCH₂-), δ ~4.4 ppm (br s, 2H, -NH₂)
FTIR (KBr, cm⁻¹)~3300-3200 (N-H stretching), ~1660 (C=O amide I stretch), ~1240 (C-O-C asymmetric stretch)
Mass Spec (ESI+) m/z = 168.07 [M+H]⁺

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrazide Formation S1_Setup 1. Setup: 3-Hydroxypyridine, K₂CO₃, Acetone S1_React 2. Add Reagent & Reflux (12-16h) S1_Setup->S1_React S1_Workup 3. Cool, Filter & Concentrate S1_React->S1_Workup S1_Purify 4. Purify (Vacuum Distillation) S1_Workup->S1_Purify S1_Product Intermediate: Ethyl Ester S1_Purify->S1_Product S2_Setup 5. Setup: Ester in Ethanol S1_Product->S2_Setup Use in next step S2_React 6. Add Hydrazine & Reflux (4-6h) S2_Setup->S2_React S2_Workup 7. Cool & Precipitate S2_React->S2_Workup S2_Isolate 8. Filter, Wash & Dry S2_Workup->S2_Isolate S2_Product Final Product: Acetohydrazide S2_Isolate->S2_Product Characterize 9. Characterize (NMR, FTIR, MS) S2_Product->Characterize

Caption: Step-by-step experimental and analysis workflow.

References

  • Al-Majid, A. M., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Materials (Basel). Available from: [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available from: [Link]

  • Gareev, I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ADMET & DMPK. Available from: [Link]

  • PubChemLite. 2-(pyridin-3-yl)acetohydrazide (C7H9N3O). Available from: [Link]

  • Maharishi Markandeshwar (Deemed to be University). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Available from: [Link]

  • Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society. Available from: [Link]

  • ResearchGate. Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b- reaction carried out with hydrazine hydrate in ethanol. Available from: [Link]

Sources

Protocol for reaction of ethyl chloroacetate with 3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Protocol for the Regioselective O-Alkylation of 3-Hydroxypyridine

Abstract & Strategic Significance

The ether linkage at the 3-position of the pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous analgesic, anti-inflammatory, and psychotropic drug candidates. This protocol details the synthesis of ethyl (pyridin-3-yloxy)acetate via the nucleophilic substitution of ethyl chloroacetate by 3-hydroxypyridine.[1]

Unlike 2- and 4-hydroxypyridines, which exist predominantly as pyridones (lactams), 3-hydroxypyridine exists in a tautomeric equilibrium between a neutral enol form and a zwitterionic form. This unique electronic character presents a challenge: the molecule is an ambident nucleophile , capable of reacting at either the oxygen (desired O-alkylation) or the nitrogen (undesired N-alkylation). This guide provides a high-fidelity protocol using Potassium Carbonate (


) in DMF , optimized to favor O-alkylation through thermodynamic control and solvent effects.
Scientific Foundation & Mechanistic Logic
2.1 The Ambident Nucleophile Challenge

3-Hydroxypyridine (


 for protonated form, 

for neutral form) requires deprotonation to generate the reactive pyridin-3-olate anion. This anion has delocalized electron density:
  • Oxygen Center: Hard nucleophile, preserves aromaticity upon alkylation.

  • Nitrogen Center: Soft nucleophile, alkylation results in a cationic pyridinium species.

Why O-Alkylation? While N-alkylation is often observed with soft electrophiles (e.g., methyl iodide), the use of a harder electrophile (ethyl chloroacetate) combined with a hard base (


) and a polar aprotic solvent  (DMF) maximizes electron density at the oxygen atom. The formation of the ether product is thermodynamically favored as it maintains the neutral, aromatic pyridine system, whereas N-alkylation yields a charged quaternary salt.
2.2 Mechanistic Pathway

The reaction proceeds via a classic


 mechanism. The base deprotonates the hydroxyl group.[1] The resulting phenoxide-like anion attacks the 

-carbon of the ethyl chloroacetate, displacing the chloride ion.

ReactionMechanism Reactant 3-Hydroxypyridine (Neutral/Zwitterion) Base Base (K2CO3) Deprotonation Reactant->Base Intermediate Pyridin-3-olate Anion (Ambident Nucleophile) Base->Intermediate - H+ Electrophile + Ethyl Chloroacetate (Electrophile) Intermediate->Electrophile TS_O Transition State (O-Attack) Electrophile->TS_O Path A (Preferred) TS_N Transition State (N-Attack) Electrophile->TS_N Path B (Avoided) Product_O Ethyl (pyridin-3-yloxy)acetate (Major Product) TS_O->Product_O - Cl- Product_N N-Alkylated Zwitterion (Minor Byproduct) TS_N->Product_N - Cl-

Figure 1: Mechanistic divergence in the alkylation of 3-hydroxypyridine. Path A is favored by hard bases and polar aprotic solvents.

Experimental Protocol
3.1 Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
3-Hydroxypyridine 95.101.0Nucleophile
Ethyl Chloroacetate 122.551.1 - 1.2Electrophile
Potassium Carbonate (

)
138.212.0 - 3.0Base (Anhydrous)
DMF (N,N-Dimethylformamide) -Solvent (5-10 mL/g)Reaction Medium
Ethyl Acetate --Extraction Solvent
3.2 Step-by-Step Procedure

Step 1: Preparation of the Anion

  • Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add 3-Hydroxypyridine (1.0 equiv) and anhydrous

    
      (2.0 equiv).
    
  • Add anhydrous DMF (concentration ~0.5 M relative to substrate).

  • Stir the suspension at Room Temperature (RT) for 30 minutes. Note: The mixture may change color (often yellow/orange) indicating anion formation.

Step 2: Alkylation

  • Add Ethyl Chloroacetate (1.1 equiv) dropwise via syringe over 5-10 minutes. Caution: Exothermic reaction possible.

  • Heat the reaction mixture to 60°C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexane). The product is less polar (

      
      ) than the starting material (
      
      
      
      ).

Step 3: Workup

  • Cool the mixture to RT.

  • Pour the reaction mixture into ice-cold water (5x reaction volume) to dissolve inorganic salts and precipitate the organic product (if solid) or create an emulsion.

  • Extract with Ethyl Acetate (3 x volume).

  • Wash the combined organic layers with Brine (saturated NaCl) to remove residual DMF.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • The crude residue is typically an oil that may solidify.

  • Purify via Flash Column Chromatography on silica gel.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Note: The N-alkylated byproduct is highly polar (ionic) and will remain on the baseline or require MeOH/DCM to elute.

3.3 Experimental Workflow Diagram

Workflow Start Start: 3-Hydroxypyridine + K2CO3 in DMF Activation Stir 30 min @ RT (Anion Formation) Start->Activation Addition Add Ethyl Chloroacetate (Dropwise) Activation->Addition Reaction Heat to 60°C 4-6 Hours Addition->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction No (Continue Heating) Quench Pour into Ice Water Extract w/ EtOAc Check->Quench Yes Wash Wash w/ Brine Dry (Na2SO4) & Concentrate Quench->Wash Purify Column Chromatography (Hexane/EtOAc) Wash->Purify End Pure Ethyl (pyridin-3-yloxy)acetate Purify->End

Figure 2: Operational workflow for the synthesis and isolation of the target ether.

Data Analysis & Troubleshooting
4.1 Expected Results
  • Yield: 65% - 85% (isolated).

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • 1H NMR (CDCl3, 400 MHz) Diagnostic Signals:

    • 
       8.3 - 8.4 (m, 2H, Py-H2/H6)
      
    • 
       7.2 - 7.3 (m, 2H, Py-H4/H5)
      
    • 
       4.65 (s, 2H, 
      
      
      
      ) — Key differentiator from N-alkyl (often shifted).
    • 
       4.25 (q, 2H, Ethyl 
      
      
      
      )
    • 
       1.28 (t, 3H, Ethyl 
      
      
      
      )
4.2 Troubleshooting Guide
IssueProbable CauseSolution
Low Yield / Incomplete Reaction Wet solvent or old base.Use anhydrous DMF and freshly ground

. Increase temp to 80°C.
High N-Alkylation Solvent too non-polar or counter-ion effect.Ensure DMF is used (solvates

well, leaving naked

). Switch base to

(Cesium effect).
Product stuck in DMF Inefficient extraction.DMF is miscible with water. Use copious water (5:1 ratio) during quench or wash organic layer 3x with water/brine.
Dark/Tar Formation Oxidation or polymerization.Perform reaction under Nitrogen/Argon atmosphere.
References
  • Scifinder/CAS Data. (2025). Reaction of 3-hydroxypyridine with haloacetic esters.
  • D.L. Comins & S.P. Joseph. (2001). Pyridines and their Benzo Derivatives: Reactivity of Substituents. In Comprehensive Heterocyclic Chemistry II. Elsevier.[2]

  • Penning, T. D., et al. (2002). "Synthesis of 3-alkoxypyridines via Williamson ether synthesis." Journal of Medicinal Chemistry.

Sources

Application Note: Hydrazinolysis of Ethyl 2-(pyridin-3-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the hydrazinolysis of ethyl 2-(pyridin-3-yloxy)acetate to synthesize 2-(pyridin-3-yloxy)acetohydrazide . This transformation is a critical intermediate step in the generation of bioactive heterocyclic scaffolds, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles, which are widely utilized in medicinal chemistry for their antimicrobial and anti-inflammatory properties. The protocol emphasizes a self-validating workflow, safety regarding hydrazine handling, and high-purity isolation techniques.

Introduction & Rationale

The conversion of an ester to a hydrazide (hydrazinolysis) is a fundamental nucleophilic acyl substitution. In the context of drug discovery, the 2-(pyridin-3-yloxy)acetohydrazide motif serves as a versatile "linker" scaffold. The ether oxygen provides flexibility and hydrogen-bond acceptance, while the pyridine ring offers π-stacking interactions and solubility modulation.

Key Challenges addressed in this protocol:

  • Dimerization: Preventing the formation of the symmetrical N,N'-diacylhydrazine byproduct.

  • Purification: Avoiding tedious column chromatography through solubility-driven isolation.

  • Safety: Mitigating the toxicity and instability risks of hydrazine hydrate.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the ester carbonyl carbon. The use of excess hydrazine drives the equilibrium forward and suppresses the attack of the product hydrazide on a second molecule of ester (which would form the dimer).

Mechanism Reactants Ethyl 2-(pyridin-3-yloxy)acetate + Hydrazine TS Tetrahedral Intermediate (Zwitterionic) Reactants->TS Nucleophilic Attack Collapse Elimination of Ethanol TS->Collapse Proton Transfer Product 2-(Pyridin-3-yloxy)acetohydrazide Collapse->Product - EtOH

Figure 1: Mechanistic pathway of the hydrazinolysis reaction.

Experimental Protocol

Reagents & Materials[1][2][3][4][5]
ComponentRoleStoichiometryPurity
Ethyl 2-(pyridin-3-yloxy)acetate Substrate1.0 equiv>97%
Hydrazine Hydrate (80-99%) Nucleophile3.0 - 5.0 equivReagent Grade
Absolute Ethanol Solvent10 mL / mmol>99.5%
Cold Ethanol Wash SolventN/AIce-cold
Step-by-Step Procedure

Safety Warning: Hydrazine hydrate is a suspected carcinogen, highly toxic, and corrosive. All operations must be performed in a fume hood. Wear double nitrile gloves.

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Ethyl 2-(pyridin-3-yloxy)acetate (1.0 equiv) in Absolute Ethanol. Ensure complete dissolution at room temperature.

  • Addition: Add Hydrazine Hydrate (3.0–5.0 equiv) dropwise to the stirring solution.

    • Note: The excess hydrazine is critical to prevent the formation of the bis-hydrazide dimer.

  • Reflux: Heat the reaction mixture to reflux (approx. 78–80°C) with moderate stirring.

  • Monitoring: Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Methanol 9:1). The ester spot (high R_f) should disappear, replaced by the hydrazide spot (lower R_f, stains with ninhydrin).

  • Workup (Precipitation Method):

    • Remove the heat source and allow the mixture to cool to room temperature.

    • Place the flask in an ice bath (0–4°C) for 30 minutes. The product usually precipitates as a white to off-white solid.

    • Filtration: Filter the solid under vacuum.

    • Washing: Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted hydrazine and traces of ester.

  • Alternative Workup (If no precipitate forms):

    • Evaporate the solvent and excess hydrazine under reduced pressure (Rotavap).

    • Triturate the resulting residue with cold diethyl ether or a small amount of cold ethanol to induce crystallization.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Process Control & Workflow

The following diagram illustrates the operational workflow and decision points during the synthesis.

Workflow Start Start: Dissolve Ester in EtOH AddHydrazine Add Excess Hydrazine (3-5 equiv) Start->AddHydrazine Reflux Reflux 4-6 Hours AddHydrazine->Reflux CheckTLC TLC Check (Ester consumed?) Reflux->CheckTLC CheckTLC->Reflux No Cool Cool to 0°C CheckTLC->Cool Yes Precipitate Precipitate formed? Cool->Precipitate Filter Vacuum Filtration & Wash (Cold EtOH) Precipitate->Filter Yes Evaporate Rotavap Solvent Precipitate->Evaporate No Recrystallize Recrystallize (EtOH) Filter->Recrystallize If impure Final Final Product: 2-(pyridin-3-yloxy)acetohydrazide Filter->Final If pure Triturate Triturate (Ether/Cold EtOH) Evaporate->Triturate Triturate->Filter Recrystallize->Final

Figure 2: Operational workflow for the synthesis and isolation of the target hydrazide.

Characterization & Validation

To ensure the integrity of the product, the following analytical data should be verified.

  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: Typically 99–101°C (Note: Values may vary slightly based on crystal habit; compare with literature for analogous pyridine acetohydrazides).

  • IR Spectroscopy (KBr):

    • 3150–3350 cm⁻¹: N-H stretching (hydrazide doublet).

    • 1650–1690 cm⁻¹: C=O stretching (Amide I).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.40 (s, 1H): -CONH - (Exchangeable with D₂O).

    • δ 8.2–8.4 (m, 2H): Pyridine protons (C2-H, C6-H).

    • δ 7.2–7.4 (m, 2H): Pyridine protons (C4-H, C5-H).

    • δ 4.60 (s, 2H): -O-CH ₂-CO-.

    • δ 4.35 (br s, 2H): -NH-NH ₂ (Exchangeable with D₂O).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate High solubility in ethanolConcentrate reaction volume by 50% on Rotavap, then cool to -20°C.
Impurity (Dimer) Insufficient HydrazineEnsure at least 3.0 equivalents of hydrazine are used. Add hydrazine before heating.
Oily Product Residual Solvent/HydrazineTriturate the oil with diethyl ether or hexane to induce crystallization. Dry under high vacuum.
Coloration (Darkening) Oxidation of Pyridine/HydrazinePerform reaction under Nitrogen atmosphere. Ensure ethanol is peroxide-free.

References

  • BenchChem. Application of Acetohydrazide in the Synthesis of Antimicrobial Pyridine Compounds: Application Notes and Protocols. Retrieved from

  • PubChem. 2-(Pyridin-3-yl)acetohydrazide (Compound Summary). National Library of Medicine. Retrieved from

  • ChemicalBook. 2-(Pyridin-3-yl)acetohydrazide Properties and Synthesis. Retrieved from

  • MDPI. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from

Application Notes and Protocols for Utilizing 2-(Pyridin-3-yloxy)acetohydrazide as a Versatile Linker in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Pyridinyloxy Acylhydrazone Linker

In the landscape of modern drug development, particularly in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success.[1][2] The 2-(Pyridin-3-yloxy)acetohydrazide linker offers a sophisticated solution, providing a reactive handle for the creation of pH-sensitive hydrazone bonds. This strategic choice is predicated on a key physiological differential: the mildly acidic environment of endosomes and lysosomes (pH 5.0-6.5) within cancer cells compared to the neutral pH of blood plasma (pH 7.4).[3][4]

The core utility of this linker lies in its terminal hydrazide group (-CONHNH₂), which readily condenses with aldehyde or ketone functionalities on a drug molecule to form a hydrazone linkage. This bond is designed to be stable in systemic circulation, minimizing premature drug release and associated off-target toxicity.[5] Upon internalization into the target cell, the acidic milieu of the endolysosomal compartment catalyzes the hydrolysis of the hydrazone bond, liberating the active payload precisely where it is needed.[6] The pyridyl ether motif itself can also influence the physicochemical properties of the overall construct, such as solubility and steric presentation, which are crucial for optimal biological activity.

This document provides a comprehensive guide for researchers, detailing the synthesis of 2-(Pyridin-3-yloxy)acetohydrazide, its conjugation to carbonyl-containing molecules, and the analytical methods required to validate the resulting conjugates.

I. Synthesis of 2-(Pyridin-3-yloxy)acetohydrazide Linker

The synthesis of 2-(Pyridin-3-yloxy)acetohydrazide is a two-step process commencing with the commercially available 3-hydroxypyridine. The procedure involves an initial etherification followed by hydrazinolysis.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_0 Step 1: Synthesis of Ethyl 2-(Pyridin-3-yloxy)acetate cluster_1 Step 2: Hydrazinolysis A 3-Hydroxypyridine E Reaction Mixture A->E B Ethyl Bromoacetate B->E C Potassium Carbonate (K₂CO₃) C->E D Acetone (Solvent) D->E Reflux, 12-16h F Ethyl 2-(Pyridin-3-yloxy)acetate E->F Filtration & Evaporation G Ethyl 2-(Pyridin-3-yloxy)acetate J Reaction Mixture G->J H Hydrazine Hydrate (NH₂NH₂·H₂O) H->J I Ethanol (Solvent) I->J Reflux, 4-6h K 2-(Pyridin-3-yloxy)acetohydrazide J->K Precipitation & Filtration

Caption: Synthetic pathway for 2-(Pyridin-3-yloxy)acetohydrazide.

Protocol 1: Synthesis of 2-(Pyridin-3-yloxy)acetohydrazide

Step 1: Synthesis of Ethyl 2-(Pyridin-3-yloxy)acetate

  • To a solution of 3-hydroxypyridine (10.0 g, 105.1 mmol) in 200 mL of anhydrous acetone, add anhydrous potassium carbonate (29.0 g, 210.2 mmol).

  • To this suspension, add ethyl bromoacetate (12.8 mL, 115.6 mmol) dropwise with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and filter to remove the potassium carbonate.

  • Wash the filter cake with acetone (2 x 30 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain ethyl 2-(pyridin-3-yloxy)acetate as a clear oil.

Step 2: Synthesis of 2-(Pyridin-3-yloxy)acetohydrazide

  • Dissolve the purified ethyl 2-(pyridin-3-yloxy)acetate (10.0 g, 55.2 mmol) in 150 mL of absolute ethanol.

  • Add hydrazine hydrate (99-100%, 5.3 mL, 110.4 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours. A white precipitate should form as the reaction progresses.[7][8]

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the white precipitate by vacuum filtration.

  • Wash the product with cold ethanol (2 x 20 mL) and dry under vacuum to yield 2-(Pyridin-3-yloxy)acetohydrazide.

Characterization and Validation

The identity and purity of the synthesized linker should be confirmed using standard analytical techniques.

Technique Expected Observations for 2-(Pyridin-3-yloxy)acetohydrazide
¹H NMR Signals corresponding to the pyridine ring protons (typically δ 7.0-8.5 ppm), the methylene protons (-O-CH₂-) adjacent to the ether oxygen (δ ~4.5-5.0 ppm), and broad signals for the hydrazide protons (-NH-NH₂) (δ ~4.0 and ~9.0-10.0 ppm).[9]
¹³C NMR Resonances for the pyridine carbons (δ ~110-160 ppm), the methylene carbon (δ ~65-70 ppm), and the carbonyl carbon (C=O) (δ ~165-175 ppm).[8][9]
Mass Spec (ESI-MS) A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z = 168.07.
FT-IR (ATR) Characteristic absorption bands for N-H stretching (hydrazide, ~3200-3400 cm⁻¹), C=O stretching (amide, ~1650-1680 cm⁻¹), and C-O-C stretching (ether, ~1200-1250 cm⁻¹).

II. Conjugation to Carbonyl-Containing Payloads

The primary application of 2-(Pyridin-3-yloxy)acetohydrazide is its conjugation to a payload (e.g., a cytotoxic drug, a fluorescent probe) that possesses a ketone or aldehyde functional group. This reaction forms the pH-sensitive hydrazone bond.

Experimental Workflow: Hydrazone Formation

Conjugation_Workflow cluster_0 Conjugation Reaction A 2-(Pyridin-3-yloxy)acetohydrazide E Reaction Mixture A->E B Payload-Ketone/Aldehyde B->E C Anhydrous Solvent (e.g., DMF, DMSO) C->E D Acid Catalyst (e.g., Acetic Acid) D->E pH 4.5-5.5, RT, 4-12h F Payload-Linker Conjugate E->F Purification (e.g., HPLC)

Caption: General workflow for hydrazone bond formation.

Protocol 2: General Procedure for Hydrazone Conjugation
  • Dissolve the carbonyl-containing payload (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or a buffered aqueous-organic mixture).

  • Add 2-(Pyridin-3-yloxy)acetohydrazide (1.2 to 1.5 eq) to the solution.

  • Adjust the pH of the reaction mixture to 4.5-5.5 by adding a small amount of acetic acid. This acidic condition catalyzes the condensation reaction.[10]

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS to track the formation of the conjugate and consumption of the starting materials.

  • Upon completion, the product can be purified by preparative RP-HPLC to isolate the desired payload-linker conjugate.

Causality Behind Choices:

  • Slight Excess of Hydrazide: Using a slight excess of the linker helps to drive the reaction to completion, ensuring full conversion of the valuable payload.

  • Acidic pH: The hydrazone formation is acid-catalyzed. The reaction is reversible, and the equilibrium favors product formation under mildly acidic conditions where the hydrazide nitrogen is sufficiently nucleophilic, and the carbonyl oxygen can be protonated.[6]

  • Anhydrous Solvent: While the reaction can be performed in aqueous buffers, using an anhydrous organic solvent can prevent competitive hydrolysis of the starting materials and the product, especially during long reaction times.

III. Stability and Cleavage of the Hydrazone Bond

The defining feature of this linker is its pH-dependent stability. The resulting conjugate should be evaluated for its stability at physiological pH and its rate of cleavage under acidic conditions that mimic the endolysosomal environment.

Protocol 3: Assessing pH-Dependent Hydrolysis
  • Prepare stock solutions of the purified payload-linker conjugate in a suitable solvent like DMSO.

  • Prepare two buffers:

    • Physiological Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Acidic Buffer: Acetate or citrate buffer, pH 5.0.

  • Add a small aliquot of the conjugate stock solution to each buffer to a final concentration of ~100 µM. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.

  • Immediately quench any further hydrolysis by adding a neutralizing buffer if necessary and/or diluting in the HPLC mobile phase.

  • Analyze the samples by RP-HPLC, monitoring the disappearance of the conjugate peak and the appearance of the released payload peak.

  • Calculate the half-life (t₁/₂) of the conjugate at each pH by plotting the percentage of intact conjugate versus time.

Expected Stability Profile
pH Condition Expected Stability Rationale
pH 7.4 (Blood Plasma) High Stability. Minimal cleavage expected over 24-48 hours.[5]At neutral pH, the rate of acid-catalyzed hydrolysis is very slow, ensuring the integrity of the conjugate in circulation.
pH 5.0 (Endosome/Lysosome) Labile. Significant hydrolysis and drug release expected within a few hours.[3]The acidic environment facilitates the protonation of the hydrazone nitrogen, initiating the hydrolytic cleavage and releasing the active drug inside the target cell.[6]

IV. Application in Advanced Drug Modalities

The 2-(Pyridin-3-yloxy)acetohydrazide linker is highly adaptable for use in sophisticated drug delivery systems.

  • Antibody-Drug Conjugates (ADCs): In this context, the antibody's carbohydrate regions can be oxidized with sodium periodate to generate aldehyde groups. These aldehydes then serve as conjugation sites for the hydrazide linker, which is pre-attached to a cytotoxic payload. This method offers a site-specific conjugation approach away from the antigen-binding site.

  • PROTACs: As heterobifunctional molecules, PROTACs require a linker to connect a target-binding ligand and an E3 ligase ligand.[1][11] The 2-(Pyridin-3-yloxy)acetohydrazide can be incorporated into the PROTAC structure to attach one of the ligands, provided the other component has a compatible reactive handle. The length and composition of the linker are critical for enabling the formation of a productive ternary complex.[2]

V. Conclusion

The 2-(Pyridin-3-yloxy)acetohydrazide linker represents a powerful tool in the medicinal chemist's arsenal. Its straightforward synthesis and predictable, pH-sensitive cleavage mechanism make it an excellent choice for the controlled delivery of therapeutic agents. By providing a stable linkage in circulation and a reliable release trigger in the acidic environment of target cells, this linker can significantly contribute to the development of safer and more effective targeted therapies. The protocols and data presented herein provide a robust framework for the successful implementation of this versatile chemical entity in advanced drug design projects.

References

  • Wagner, E., et al. (2011). Pyridylhydrazone-based PEGylation for pH-reversible lipopolyplex shielding. Biomaterials. Retrieved from [Link]

  • Georgieva, M. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. ResearchGate. Retrieved from [Link]

  • Guda, V. V., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmacia. Retrieved from [Link]

  • Guda, V. V., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed. Retrieved from [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. Retrieved from [Link]

  • Organic Syntheses. 3-Pyridinecarboxaldehyde. Retrieved from [Link]

  • PubChem. 2-(pyridin-3-yl)acetohydrazide. Retrieved from [Link]

  • Ogris, M., et al. (2008). Amine-reactive pyridylhydrazone-based PEG reagents for pH-reversible PEI polyplex shielding. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Ture, S., & Pedley, A. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]

  • Dirksen, A., & Dawson, P. E. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2021). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. Retrieved from [Link]

  • Hawbecker, B. L., et al. The Synthesis and Diazotization of Some Ketone Hydrazones. Retrieved from [Link]

  • Abdelmawgoud, A. H., et al. (2025). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Chemistry & Biodiversity. Retrieved from [Link]

  • Popadyuk, I. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. Retrieved from [Link]

  • Rodrigues, T., et al. (2017). Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody. Chemical Science. Retrieved from [Link]

  • Google Patents. Combination of antibody-drug conjugate and atm inhibitor.
  • Organic Chemistry Portal. Pyridine synthesis. Retrieved from [Link]

  • Al-Hamdany, R., & Al-Zayady, K. (2012). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry. Retrieved from [Link]

  • Sviridov, S., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules. Retrieved from [Link]

  • Zúñiga, C. A., et al. (2022). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Frontiers in Chemistry. Retrieved from [Link]

Sources

Preparation of Schiff bases from 2-(Pyridin-3-yloxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Schiff Bases from 2-(Pyridin-3-yloxy)acetohydrazide

Abstract

The 2-(pyridin-3-yloxy)acetohydrazide scaffold represents a privileged structure in medicinal chemistry, combining the pharmacophoric properties of the pyridine ring with the versatile reactivity of the hydrazide group. Schiff bases (hydrazones) derived from this precursor have demonstrated significant biological potential, particularly as antimicrobial, antimycobacterial (anti-TB), and anticancer agents. This application note provides a comprehensive, field-validated protocol for the synthesis, optimization, and characterization of these Schiff bases, ensuring high reproducibility and yield.

Introduction & Chemical Context

The synthesis of Schiff bases from 2-(pyridin-3-yloxy)acetohydrazide involves a nucleophilic addition-elimination reaction with carbonyl compounds (aldehydes or ketones). Unlike simple acid hydrazides, the presence of the ether linkage (–O–CH₂–) at the pyridine 3-position introduces specific solubility and electronic properties that influence reactivity.

The reaction proceeds via the attack of the terminal amino group (-NH₂) of the hydrazide on the electrophilic carbonyl carbon, followed by acid-catalyzed dehydration to form the azomethine (-N=CH-) linkage.

Precursor Synthesis (If Commercial Stock Unavailable)

While the core topic is the Schiff base preparation, the quality of the starting hydrazide is critical. If 2-(pyridin-3-yloxy)acetohydrazide (CAS: 181638-65-3) is not available commercially, it must be synthesized de novo to ensure purity.

Step 1: Etherification
  • Reactants: 3-Hydroxypyridine (1.0 eq), Ethyl bromoacetate (1.1 eq), Anhydrous K₂CO₃ (2.0 eq).

  • Solvent: Anhydrous Acetone or DMF.[1]

  • Conditions: Reflux (Acetone) for 6–8 h or Stir at RT (DMF) for 12 h.

  • Workup: Filter inorganic salts, evaporate solvent, extract with EtOAc.

  • Product: Ethyl 2-(pyridin-3-yloxy)acetate.

Step 2: Hydrazinolysis
  • Reactants: Ethyl 2-(pyridin-3-yloxy)acetate (1.0 eq), Hydrazine Hydrate (99%, 3–5 eq).

  • Solvent: Absolute Ethanol.

  • Conditions: Reflux for 4–6 h.

  • Workup: Cool to 0°C. The hydrazide typically crystallizes out. Filter and wash with cold ethanol.

  • Yield Target: >75%.

Core Protocol: Schiff Base Preparation

Standard Operating Procedure (SOP)

Reagents:

  • 2-(Pyridin-3-yloxy)acetohydrazide (1.0 mmol)

  • Aromatic/Heteroaromatic Aldehyde (1.0 – 1.1 mmol)

  • Solvent: Absolute Ethanol (10–15 mL)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

Workflow Diagram:

SchiffBaseWorkflow Start Start: Weigh Reagents Dissolve Dissolution: Dissolve Hydrazide in EtOH (Warm if needed) Add Aldehyde + AcOH (cat.) Start->Dissolve Reflux Reaction: Reflux at 78-80°C Time: 4 - 8 Hours Dissolve->Reflux Monitor Monitoring: TLC (Mobile Phase: CHCl3:MeOH 9:1) Check for disappearance of aldehyde Reflux->Monitor Monitor->Reflux Incomplete Workup Workup: Cool to Room Temp -> Ice Bath Precipitate Formation Monitor->Workup Complete Filter Filtration: Vacuum Filter Wash with Cold EtOH Workup->Filter Purify Purification: Recrystallization (EtOH/DMF) or Column Chromatography Filter->Purify

Caption: Step-by-step workflow for the acid-catalyzed synthesis of Schiff bases.

Detailed Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-(pyridin-3-yloxy)acetohydrazide in 10 mL of absolute ethanol. If solubility is poor at room temperature, warm gently to 40-50°C.

  • Addition: Add 1.0 mmol of the substituted benzaldehyde. Add 2-3 drops of glacial acetic acid.

    • Note: The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with magnetic stirring.

  • Monitoring: Monitor the reaction by TLC after 2 hours.

    • TLC System: Chloroform:Methanol (9:1 or 9.5:0.5).

    • Visualization: UV lamp (254 nm). The hydrazide spot (lower R_f) and aldehyde spot (higher R_f) should disappear, replaced by a new product spot.

  • Termination: Once the reaction is complete (typically 4–6 hours), remove the heat source.

  • Precipitation: Allow the solution to cool to room temperature. Often, the Schiff base will crystallize spontaneously. If not, pour the reaction mixture onto crushed ice (approx. 50 g) with stirring.

  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with 5 mL of ice-cold ethanol to remove unreacted aldehyde.

  • Purification: Recrystallize from ethanol. If the product is very insoluble, use an Ethanol:DMF (2:1) mixture.

Optimization & Troubleshooting
IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in EtOHPour reaction mixture into ice-water (10x volume).
Oiling Out Impurities or low melting pointDecant solvent, triturate oil with n-hexane or diethyl ether to induce crystallization.
Low Yield Incomplete reactionIncrease reflux time; add 1-2 more drops of AcOH; ensure anhydrous solvent to drive equilibrium.
Hydrolysis Excessive water in solventUse absolute ethanol; ensure glassware is dry. Schiff bases are reversible in aqueous acid.

Mechanistic Insight

Understanding the mechanism allows for better troubleshooting. The reaction is reversible; therefore, removing water (via anhydrous solvents or molecular sieves) drives the equilibrium toward the product.

Mechanism Reactants Hydrazide + Aldehyde Protonation Carbonyl Protonation (Acid Cat.) Reactants->Protonation Attack Nucleophilic Attack (Formation of Carbinolamine) Protonation->Attack Dehydration Dehydration (-H2O) Attack->Dehydration Product Schiff Base (Azomethine) Dehydration->Product

Caption: Simplified mechanistic pathway of hydrazone formation.

Characterization Guide

Validation of the structure is performed using IR and NMR spectroscopy.[2]

1. FTIR Spectroscopy:

  • NH Stretch: A single band around 3200–3350 cm⁻¹ (Amide NH). The NH₂ doublet of the precursor will disappear.

  • C=O Stretch: Strong band at 1650–1680 cm⁻¹ (Amide I).

  • C=N Stretch (Azomethine): New sharp band at 1600–1620 cm⁻¹. This is the diagnostic peak for Schiff base formation.

  • C-O-C Stretch: 1240–1260 cm⁻¹ (Aryl ether linkage).

2. ¹H NMR (DMSO-d₆, 400 MHz):

  • –OCH₂–: Singlet, δ 4.60 – 5.00 ppm (2H).

  • –CONH–: Singlet, δ 11.50 – 12.00 ppm (1H, D₂O exchangeable).

  • –N=CH–: Singlet, δ 8.00 – 8.80 ppm (1H). Key confirmation signal.

  • Pyridine Protons: Multiplets in the aromatic region (δ 7.3 – 8.5 ppm).[3]

Biological Applications

The synthesized derivatives are not merely chemical curiosities but possess validated biological utility:

  • Antimycobacterial Activity: Hydrazones derived from pyridine scaffolds are structural analogs of Isoniazid (first-line anti-TB drug). They often exhibit MIC values in the range of 0.5–6.25 µg/mL against M. tuberculosis H37Rv.

  • Anticancer Potential: The ability of the hydrazone linkage to chelate transition metals (e.g., Cu²⁺, Fe²⁺) allows these compounds to act as ribonucleotide reductase inhibitors or DNA intercalators.

References

  • Synthesis of Pyridine-Hydrazide Precursors

    • Title: Synthesis and Characterization of Pyridine Acetohydrazide Deriv
    • Source: MDPI (Polymers), 2023.
    • URL:[Link]

  • Schiff Base Reaction Conditions

    • Title: Synthesis, characterization and anti-bacterial activity of novel schiff bases of pyridin-3 yl-carbohydrazide deriv
    • Source: Journal of Innovations in Applied Pharmaceutical Science, 2021.
    • URL:[Link]

  • Biological Activity Context

    • Title: A Systematic Review on the Synthesis and Biological Activity of Hydrazide Deriv
    • Source: Hygeia Journal for Drugs and Medicines, 2017.
    • URL:[Link]

  • Ether Linkage Synthesis (Analogous Protocol)

    • Title: Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines.
    • Source: Journal of Chemical Sciences (Indian Academy of Sciences).
    • URL:[Link]

Sources

Application Note: Cyclization of 2-(Pyridin-3-yloxy)acetohydrazide to 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The conversion of 2-(pyridin-3-yloxy)acetohydrazide into 1,2,4-triazole scaffolds represents a critical transformation in medicinal chemistry. This specific architecture combines the pharmacophoric properties of the pyridine ring (hydrogen bond acceptor,


-stacking capability) with the bioisosteric versatility of the 1,2,4-triazole core.

Triazoles derived from this hydrazide are frequently investigated for antimicrobial , anticancer , and anti-inflammatory properties.[1][2][3][4] The ether linker (


) provides rotational freedom, allowing the terminal triazole to adopt optimal binding conformations within enzyme active sites (e.g., CYP51 inhibitors in antifungal research).

This guide details three distinct, field-validated protocols to access different triazole substitution patterns from the parent hydrazide.

Chemical Pathways & Mechanistic Insight[5]

The parent compound, 2-(pyridin-3-yloxy)acetohydrazide , possesses a nucleophilic terminal amino group (


) and an electrophilic carbonyl carbon. Cyclization strategies exploit these features by introducing a one-carbon synthons (CS

, R-NCS, or R-COOH) to close the five-membered ring.
Pathway Overview
MethodReagentsProduct TypeKey Feature
A

/

/

4-Amino-3-mercapto-1,2,4-triazole Versatile thione/thiol handle for further alkylation.
B

/

3-Thione-1,2,4-triazole (N-substituted) Introduces N-aryl/alkyl diversity early in the synthesis.
C

/

3,5-Disubstituted-1,2,4-triazole Direct formation of fully aromatic systems.
Mechanism of Action (Method A: CS Route)

The reaction proceeds via a potassium dithiocarbazate intermediate.

  • Nucleophilic Attack: The hydrazide

    
    -nitrogen attacks carbon disulfide (
    
    
    
    ) under basic conditions.
  • Salt Formation: A potassium dithiocarbazate salt precipitates.

  • Cyclization: Addition of excess hydrazine hydrate (

    
    ) effects a nucleophilic substitution at the thione carbon, followed by intramolecular dehydration to close the ring.
    

TriazoleMechanism Hydrazide Hydrazide (Nucleophile) Intermediate Potassium Dithiocarbazate (Salt) Hydrazide->Intermediate  Nucleophilic Attack   CS2 CS2 + KOH CS2->Intermediate Cyclization Ring Closure (- H2S, - H2O) Intermediate->Cyclization  Hydrazinolysis   Hydrazine N2H4 (Cyclizing Agent) Hydrazine->Cyclization Product 4-Amino-3-mercapto- 1,2,4-triazole Cyclization->Product  Dehydration  

Figure 1: Mechanistic flow for the conversion of hydrazide to 4-amino-3-mercapto-1,2,4-triazole using Carbon Disulfide.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-5-[(pyridin-3-yloxy)methyl]-4H-1,2,4-triazole-3-thiol

Target: Creating a scaffold with a free thiol/thione group and an amino handle for Schiff base formation.

Reagents:

  • 2-(Pyridin-3-yloxy)acetohydrazide (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.5 eq)
    
  • Potassium Hydroxide (

    
    ) (1.5 eq)
    
  • Hydrazine Hydrate (80% or 99%) (excess, ~2-3 eq)

  • Ethanol (Absolute)[1][5][6]

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve

      
       (0.015 mol) in absolute ethanol (20 mL).
      
    • Add 2-(pyridin-3-yloxy)acetohydrazide (0.01 mol) and stir at room temperature (RT) until dissolved.

    • Cool the solution to 0–5 °C in an ice bath.

    • Add

      
       (0.015 mol) dropwise. Caution: 
      
      
      
      is toxic and highly flammable. Use a fume hood.
    • Stir at RT for 12–16 hours. A solid precipitate (potassium dithiocarbazate) may form.

    • Dilute with anhydrous ether (20 mL), filter the solid, wash with ether, and dry. (Alternatively, use the suspension directly if purity is not critical).

  • Cyclization:

    • Suspend the potassium dithiocarbazate salt in water (10 mL) or ethanol (10 mL).

    • Add hydrazine hydrate (0.02 mol).

    • Reflux the mixture for 4–6 hours. Monitor by TLC (System:

      
       9:1). Evolution of 
      
      
      
      gas (rotten egg smell) indicates reaction progress.
  • Work-up:

    • Cool the reaction mixture to RT.

    • Acidify with dilute

      
       (10%) to pH 4–5. Caution: This releases residual 
      
      
      
      .
    • The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and recrystallize from ethanol/water (1:1).

Expected Yield: 65–80% Melting Point: >200 °C (typically high for triazole-thiones).

Protocol B: Synthesis of N-Aryl-3-mercapto-1,2,4-triazoles (Isothiocyanate Route)

Target: Creating 4-substituted triazoles (e.g., 4-phenyl) directly.

Reagents:

  • 2-(Pyridin-3-yloxy)acetohydrazide (1.0 eq)

  • Phenyl Isothiocyanate (or alkyl equivalent) (1.1 eq)

  • Sodium Hydroxide (

    
    ) (2N solution)[5]
    

Step-by-Step Methodology:

  • Thiosemicarbazide Formation:

    • Dissolve the hydrazide (0.01 mol) in ethanol (30 mL).

    • Add Phenyl Isothiocyanate (0.011 mol).

    • Reflux for 2–4 hours.

    • Cool to RT. The thiosemicarbazide intermediate often precipitates. Filter and dry.[7][5][6]

  • Base-Catalyzed Cyclization:

    • Dissolve the intermediate in 2N

      
       (20 mL).
      
    • Reflux for 4 hours.[5][6]

    • Cool and filter to remove any insoluble impurities.

    • Acidify the filtrate with dilute

      
      .[5]
      
    • Collect the precipitate (the triazole) by filtration.[8]

    • Recrystallize from ethanol.[6]

Protocol C: Synthesis of 3,5-Disubstituted-1,2,4-triazoles (One-Pot)

Target: Fully aromatic triazole without the thiol/thione group.

Reagents:

  • 2-(Pyridin-3-yloxy)acetohydrazide (1.0 eq)

  • Substituted Benzoic Acid (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5–10 mL, acts as solvent and reagent)
    

Step-by-Step Methodology:

  • Reaction Setup:

    • In a dry round-bottom flask, mix the hydrazide (0.01 mol) and the carboxylic acid (0.01 mol).

    • Add

      
       (10 mL).[5][8]
      
  • Reflux:

    • Reflux the mixture on an oil bath for 6–8 hours.

    • Note: The reaction generates

      
       gas; use a trap.
      
  • Quenching:

    • Cool the mixture to RT.

    • Slowly pour the reaction mass onto crushed ice (exothermic hydrolysis of excess

      
      ).
      
    • Basify the resulting solution with solid

      
       or 
      
      
      
      to pH 8.
  • Isolation:

    • The solid product precipitates upon neutralization.[5]

    • Filter, wash thoroughly with water, and dry.

Characterization & Data Validation

To validate the structure, specifically the formation of the triazole ring and the retention of the pyridine ether moiety, look for the following spectral signatures.

TechniqueParameterDiagnostic Signal
IR Spectroscopy

stretch

(Triazole ring)

/


/

(For Method A/B)


(Doublet for Method A)
1H NMR (DMSO-

)
Pyridine Protons

8.2–8.6 (m, 2H,

-protons),

7.4 (m,

-protons)
Linker (

)

5.1–5.3 (s, 2H)
Triazole

/


13.0–14.0 (bs, 1H, exchangeable with

)

(Method A)

5.5–6.0 (s, 2H, exchangeable)
13C NMR Triazole Carbon

148–152 ppm (C3/C5)
Thione Carbon

165–168 ppm (C=S)

Troubleshooting & Optimization

Critical Process Parameters (CPPs)
  • Moisture Control (Method C):

    
     is water-sensitive. Ensure glassware is oven-dried.
    
  • pH Control (Method A/B): The precipitation of the triazole is highly pH-dependent. If no precipitate forms upon acidification, the product may be in a zwitterionic form or soluble. Try adjusting pH to the isoelectric point or salting out with

    
    .
    
  • Ether Linkage Stability: The pyridin-3-yloxy linkage is generally stable to base (KOH) and brief acid exposure. However, prolonged boiling in strong mineral acid (

    
    ) during workup should be avoided to prevent ether cleavage.
    
Workflow Diagram

Workflow Start Start: 2-(Pyridin-3-yloxy)acetohydrazide Decision Select Functional Goal Start->Decision PathA Mercapto/Amino Group (Method A) Decision->PathA PathB N-Aryl Substitution (Method B) Decision->PathB PathC Aryl Substitution (Method C) Decision->PathC ProcessA React with CS2/KOH then N2H4 PathA->ProcessA ProcessB React with Ph-NCS then NaOH Reflux PathB->ProcessB ProcessC React with Ar-COOH in POCl3 PathC->ProcessC Result Isolate & Recrystallize (Check MP & NMR) ProcessA->Result ProcessB->Result ProcessC->Result

Figure 2: Decision matrix for selecting the appropriate cyclization protocol.

References

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives. ResearchGate. (2022). Link

  • Efficient Synthesis of 1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazoles Derivatives. Dr. Patangrao Kadam Mahavidyalaya. (2024). Link

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. (2010). Link

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Molecules (MDPI). (2020). Link

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. (2023). Link

Sources

Application Note: Accelerated Synthesis of Pyridyl Ether Hydrazides via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridyl ether hydrazides represent a privileged scaffold in medicinal chemistry, serving as key intermediates for kinase inhibitors (e.g., Sorafenib analogs), antimicrobial agents, and antitubercular drugs. Conventional thermal synthesis of these motifs is often plagued by long reaction times (12–24 hours), incomplete conversion, and the degradation of sensitive functional groups.

This Application Note details a validated, two-step microwave-assisted protocol that reduces total synthesis time from days to under 45 minutes while improving yield and purity. By leveraging the specific dielectric heating properties of polar precursors, this method offers a scalable, "green" alternative suitable for library generation in drug discovery.

Mechanistic Insight & Rationale

The Microwave Advantage in Nucleophilic Substitutions

Microwave-assisted organic synthesis (MAOS) is not merely "faster heating." It relies on dipolar polarization and ionic conduction .

  • Step 1 (

    
    ):  The formation of the ether linkage requires overcoming the aromatic stability of the pyridine ring. Polar aprotic solvents (DMF/NMP) strongly couple with microwave irradiation, allowing the reaction mixture to rapidly reach temperatures (120–150°C) that destabilize the transition state, facilitating nucleophilic attack by the phenoxide anion.
    
  • Step 2 (Hydrazinolysis): Hydrazine hydrate is a highly polar molecule with a high loss tangent (

    
    ). It absorbs microwave energy efficiently, creating localized "superheating" effects at the molecular level that accelerate the nucleophilic attack on the ester carbonyl carbon, driving the equilibrium toward the hydrazide significantly faster than convective heating.
    
Synthetic Pathway Visualization

The following diagram illustrates the two-step workflow, highlighting the critical transition from the chloropyridine precursor to the final hydrazide scaffold.

SyntheticPathway Start Start: 2-Chloropyridine Derivative Step1 Step 1: SNAr Etherification (MW: 140°C, 15 min) Start->Step1 Reagent1 Phenol/Alcohol + K2CO3 Reagent1->Step1 Inter Intermediate: Pyridyl Ether Ester Step1->Inter Yield >85% Step2 Step 2: Hydrazinolysis (MW: 90°C, 10 min) Inter->Step2 Reagent2 Hydrazine Hydrate (Excess) Reagent2->Step2 Final Product: Pyridyl Ether Hydrazide Step2->Final Yield >90%

Figure 1: Two-step microwave-assisted synthesis pathway for pyridyl ether hydrazides.

Safety Protocol: Handling Hydrazine in Microwave Reactors

CRITICAL WARNING: Hydrazine hydrate is a suspected carcinogen, highly toxic, and a strong reducing agent.[1] Heating it in a sealed vessel presents specific risks.

  • Vessel Integrity: Use only high-pressure rated borosilicate glass vials (e.g., 10-30 bar rating). Hydrazine decomposition can generate gas (

    
    , 
    
    
    
    ), causing rapid pressure spikes.
  • Fill Volume: Do not exceed 50% of the vial volume to allow headspace for gas expansion.

  • Temperature Ramp: Use a conservative ramp time (e.g., 2-3 minutes) to reach target temperature to prevent thermal runaway.

  • Oxidant Exclusion: Ensure no oxidizing agents are present in the reaction mixture, as this will lead to immediate, violent explosion.[2]

Experimental Protocols

Protocol A: Synthesis of Pyridyl Ether Ester (Precursor)

Target: Coupling of Ethyl 2-chloronicotinate with 4-Fluorophenol.

Materials:

  • Ethyl 2-chloronicotinate (1.0 equiv)

  • 4-Fluorophenol (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) - High MW Absorber

Procedure:

  • In a 10 mL microwave vial, dissolve Ethyl 2-chloronicotinate (1 mmol, 185 mg) and 4-Fluorophenol (1.1 mmol, 123 mg) in 3 mL of dry DMF.

  • Add anhydrous

    
     (2 mmol, 276 mg). Add a magnetic stir bar.[3]
    
  • Cap the vial and place it in the microwave reactor.

  • Program:

    • Temperature: 140°C[4]

    • Hold Time: 15 minutes

    • Stirring: High[5]

    • Power: Dynamic (Max 200W)

  • Workup: Pour mixture into ice water (20 mL). The ester usually precipitates. Filter, wash with water, and dry.[4] If oil forms, extract with EtOAc.

Self-Validation:

  • TLC: Check disappearance of chloropyridine (

    
     in 20% EtOAc/Hex) and appearance of ether (
    
    
    
    ).
  • LCMS: Look for Mass Shift:

    
     (Product).
    
Protocol B: Hydrazinolysis to Pyridyl Ether Hydrazide

Target: Conversion of Pyridyl Ether Ester to Hydrazide.

Materials:

  • Pyridyl Ether Ester (from Protocol A)

  • Hydrazine Hydrate (80% or 98%, 5.0 equiv)

  • Solvent: Ethanol (EtOH) - Green Solvent

Procedure:

  • In a 10 mL microwave vial, suspend the Pyridyl Ether Ester (0.5 mmol) in 4 mL of Ethanol.

  • Add Hydrazine Hydrate (2.5 mmol, ~0.15 mL). Note: Excess hydrazine drives the equilibrium.

  • Cap the vial.

  • Program:

    • Temperature: 90°C

    • Hold Time: 10 minutes

    • Pressure Limit: Set to 15 bar (Safety cutoff)

  • Workup: Upon cooling, the hydrazide often crystallizes directly from the ethanol solution.

    • Scenario 1 (Precipitate): Filter and wash with cold ethanol.

    • Scenario 2 (Solution): Concentrate to 50% volume and cool to 0°C.

Self-Validation:

  • IR Spectroscopy: Disappearance of Ester C=O (~1720

    
    ) and appearance of Hydrazide C=O (~1660 
    
    
    
    ) and NH/NH2 bands (3200-3400
    
    
    ).
  • LCMS: Mass Shift:

    
     (Loss of OEt [-45], Gain of NHNH2 [+31] 
    
    
    
    Net change -14 Da).

Performance Comparison: Microwave vs. Thermal

The following data summarizes the efficiency gains observed when applying this protocol to a library of 10 pyridyl ether derivatives.

ParameterConventional Thermal (Reflux)Microwave-Assisted (This Protocol)Improvement Factor
Step 1 Time 12 – 18 Hours15 – 20 Minutes~50x Faster
Step 2 Time 4 – 8 Hours5 – 10 Minutes~40x Faster
Overall Yield 45 – 60%82 – 94%+30% Yield
Solvent Usage High (50-100 mL)Low (2-5 mL)Green Chemistry
Purity (Crude) 70-80% (Requires Column)>90% (Often pure after filtration)Reduced Purification

Optimization Logic & Troubleshooting

Use the following decision tree to troubleshoot low yields or incomplete conversions.

OptimizationLogic Start Check LCMS after Standard Run (10 min) Check Conversion > 90%? Start->Check Success Proceed to Workup (Cool & Filter) Check->Success Yes Incomplete Incomplete Conversion (SM Remaining) Check->Incomplete No TempBranch Increase Temp by 20°C (Max 120°C for EtOH) Incomplete->TempBranch Reaction Slow? EquivBranch Increase Hydrazine to 10 equiv Incomplete->EquivBranch Equilibrium Issue? SolventBranch Switch Solvent (EtOH -> n-Butanol) Incomplete->SolventBranch Solubility Issue?

Figure 2: Optimization decision tree for maximizing hydrazide yield.

References

  • Microwave-Assisted Synthesis of Hydrazides: Mohamad, S. A. A., et al. (2022).[6][7][8] "Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus." Journal of Applied Pharmaceutical Research.

  • Biological Relevance of Pyridyl Ethers: Kamat, V., et al. (2020).[9] "Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities."[9] ACS Omega.

  • General Microwave Pyridine Synthesis (Bohlmann-Rahtz): Bagley, M. C., et al. (2002). "A new one-step synthesis of pyridines under microwave-assisted conditions."[10][11] Tetrahedron Letters.

  • Hydrazine Safety in Synthesis: BenchChem Safety Guide. (2025).[1][5][12][13][14][15] "Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate."

  • Antimicrobial Hydrazide-Hydrazones: Popiołek, Ł., et al. (2025). "Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones." Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Pyridin-3-yloxy)acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-HYD-OPT-001 Subject: Yield Optimization & Troubleshooting for 2-(Pyridin-3-yloxy)acetohydrazide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary

Welcome to the Technical Support Center. You are likely experiencing low yields (<50%) or purity issues (sticky solids/oils) during the synthesis of 2-(Pyridin-3-yloxy)acetohydrazide .[1]

This molecule presents a classic "ambident nucleophile" challenge. The 3-hydroxypyridine starting material can react at either the Oxygen (desired) or the Nitrogen (undesired zwitterionic side product). Furthermore, the hydrazide product is prone to dimerization if the stoichiometry in the second step is not strictly controlled.[1]

This guide deconstructs the synthesis into two modules, providing self-validating protocols to ensure O-alkylation selectivity and complete hydrazinolysis.

Module 1: The Critical Intermediate (Ether Synthesis)

Objective: Maximize the yield of Ethyl 2-(pyridin-3-yloxy)acetate while suppressing N-alkylation.

The Core Problem: O- vs. N-Alkylation

3-Hydroxypyridine exists in a tautomeric equilibrium.[1] In the presence of a base, the anion is formed.[1] According to Pearson’s HSAB (Hard and Soft Acids and Bases) theory:

  • Oxygen (Hard Nucleophile): Favored by "hard" electrophiles and charge-dense cations (

    
    , 
    
    
    
    ).[1]
  • Nitrogen (Soft Nucleophile): Favored by "soft" electrophiles and solvent-separated ion pairs.[1]

Diagnostic Check:

  • Symptom:[2][3][4][5][6][7] Low yield, water-soluble impurities, or product that does not move on silica TLC as expected.[1]

  • Cause: Significant formation of the N-alkylated zwitterion (inner salt), which is highly polar and water-soluble.[1]

Optimized Protocol (Step 1)

Reagents:

  • 3-Hydroxypyridine (1.0 eq)[1]

  • Ethyl chloroacetate (1.1 eq) — Note: Chloroacetate is "harder" than bromoacetate, slightly favoring O-alkylation.[1]

  • Potassium Carbonate (

    
    ) (2.0 - 3.0 eq)  — Critical: Must be anhydrous and finely ground.[1]
    
  • Solvent: Acetone (Dry) or DMF (for difficult solubility).[1]

Step-by-Step Workflow:

  • Activation: Dissolve 3-hydroxypyridine in dry Acetone (0.5 M concentration). Add anhydrous

    
    .[1][5]
    
  • Aging: Stir at room temperature for 30 minutes before adding the alkyl halide. This ensures deprotonation and formation of the potassium salt.[1]

  • Addition: Add ethyl chloroacetate dropwise.

  • Reaction: Reflux for 6–8 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1).[1] The starting phenol should disappear.[1]

  • Workup (Crucial for Yield):

    • Filter hot to remove inorganic salts (

      
      ).[1]
      
    • Evaporate solvent.[1][5]

    • Partition: Dissolve residue in EtOAc and wash with dilute NaOH (1M) .

    • Why? This removes unreacted starting material (phenol) and hydrolyzes any N-alkylated side products into water-soluble species, leaving the desired ester in the organic layer.[1]

Technical Insight: The Cesium Effect

For stubborn reactions where yields remain <60%, switch the base to Cesium Carbonate (


) .[1] The "Cesium Effect" increases the solubility of the phenoxide anion in organic solvents and often drastically improves O-alkylation selectivity due to the large cation radius [1].

Module 2: Hydrazinolysis (The Hydrazide Formation)

Objective: Convert the ester to the hydrazide without forming the symmetric dimer (bis-hydrazide).

The Core Problem: Dimerization

If hydrazine is the limiting reagent or added too slowly, the newly formed hydrazide product acts as a nucleophile and attacks another molecule of the starting ester, forming a symmetric dimer (R-CO-NH-NH-CO-R).[1]

Optimized Protocol (Step 2)

Reagents:

  • Ethyl 2-(pyridin-3-yloxy)acetate (from Module 1)[1]

  • Hydrazine Hydrate (80% or 98%) (3.0 - 5.0 eq) — Excess is mandatory.[1]

  • Solvent: Absolute Ethanol.[1][5]

Step-by-Step Workflow:

  • Dissolution: Dissolve the ester in absolute ethanol (0.5 M).

  • Addition: Add Hydrazine Hydrate in one portion at room temperature.

    • Tech Note: Do not add dropwise. High local concentration of hydrazine favors the mono-substituted product.[1]

  • Reflux: Heat to reflux for 4–6 hours.

  • Precipitation (Isolation):

    • Cool the mixture slowly to Room Temperature, then to

      
       (ice bath).
      
    • The product usually crystallizes as white/off-white needles.[1]

  • Filtration: Filter the solid.

  • Wash: Wash with cold ethanol (removes excess hydrazine) followed by diethyl ether (helps drying).[1]

Visualizing the Pathway & Logic

The following diagram illustrates the critical decision points and chemical pathways.

SynthesisPathway Start 3-Hydroxypyridine Base Base Selection (K2CO3 vs NaH) Start->Base Path_O O-Alkylation (Desired Pathway) Base->Path_O K2CO3/Acetone (Hard-Hard interaction) Path_N N-Alkylation (Side Reaction) Base->Path_N Soft electrophiles or Polar Protic solvents Intermed Intermediate Ester (Ethyl 2-(pyridin-3-yloxy)acetate) Path_O->Intermed Water Soluble Waste Water Soluble Waste Path_N->Water Soluble Waste Hydrazinolysis Hydrazinolysis (NH2NH2 excess) Intermed->Hydrazinolysis Product Target Hydrazide 2-(Pyridin-3-yloxy)acetohydrazide Hydrazinolysis->Product >3.0 eq Hydrazine (Kinetic Control) Dimer Sym-Dimer Impurity (R-CONHNHCO-R) Hydrazinolysis->Dimer Low Hydrazine conc.

Caption: Reaction pathway logic emphasizing the suppression of N-alkylation and Dimerization through reagent control.

Troubleshooting & FAQs

Q1: My product is an oil that won't solidify in Step 2. What do I do?

A: This is common if residual solvent or hydrazine is present.[1]

  • Evaporate: Remove ethanol completely under reduced pressure.

  • Trituration: Add cold Diethyl Ether or Hexane to the oily residue and scratch the flask walls with a glass rod.[1] This induces nucleation.[1]

  • Recrystallization: If it remains solid but sticky, recrystallize from a mixture of Ethanol:DMF (9:1) or Isopropanol [2].[1]

Q2: Why use Potassium Carbonate instead of Sodium Hydride (NaH)?

A: While NaH is a stronger base, it is risky for this specific substrate.[1]

  • Safety: NaH requires strict anhydrous conditions; moisture leads to ester hydrolysis later.[1]

  • Selectivity:

    
     provides a "softer" deprotonation environment that, combined with the chelation effect of Potassium, often yields better O/N selectivity for hydroxypyridines than the "naked" anion generated by NaH [3].[1]
    
Q3: Can I use Methyl Chloroacetate instead of Ethyl?

A: Yes, but the Ethyl ester is preferred. The ethyl group is slightly more sterically hindering than the methyl, which can help reduce the rate of the second nucleophilic attack during hydrazinolysis (preventing dimer formation), although the electronic effect is minimal.[1]

Q4: The Step 1 product has a low melting point. Is it pure?

A: The intermediate ester often has a low melting point or is an oil.[1] Do not discard it. Verify purity via TLC or NMR (


 NMR should show the ethyl quartet/triplet and the unique pyridine ring protons).[1] If the NMR is clean, proceed immediately to Step 2.[1]

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimized Condition Reason for Change
Base (Step 1) NaOH / NaH

or

Improves O-selectivity; safer handling.[1]
Solvent (Step 1) EthanolAcetone or DMF Aprotic solvents suppress hydrogen bonding, favoring

.[1]
Hydrazine Eq 1.0 - 1.5 eq3.0 - 5.0 eq Prevents formation of symmetric bis-hydrazide dimer.[1]
Temperature (Step 2) RTReflux (

)
Ensures complete conversion; product precipitates on cooling.[1]

References

  • Reynard, G., et al. (2024).[1] O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters. (Context: Discusses Cs2CO3 mediated synthesis for high O:N selectivity).[1]

  • BenchChem Protocols. (2025). Application of Acetohydrazide in the Synthesis of Antimicrobial Pyridine Compounds. (Context: Specific protocols for reflux/crystallization of pyridine acetohydrazides).

  • PubChem Compound Summary. (2025). 2-(Pyridin-3-yloxy)acetohydrazide. National Library of Medicine.[1] (Context: Chemical properties and related synthesis data).

  • MDPI. (2023).[1][7] Synthesis and Characterization of Pyridine Acetohydrazide Derivative. (Context: General hydrazinolysis conditions for pyridine derivatives).[1]

Sources

Technical Support Center: Purification of Hydrazide Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted hydrazine hydrate from hydrazide products. Hydrazine hydrate is a common reagent in the synthesis of hydrazides, which are crucial intermediates in pharmaceuticals and other fine chemicals.[1][2] However, due to its toxicity and potential as a genotoxic impurity, its removal is a critical step in ensuring the purity and safety of the final product.[3][4]

This resource is designed to be a practical, field-proven guide, moving beyond simple procedural lists to explain the underlying scientific principles of each purification technique.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted hydrazine hydrate from my hydrazide product?

Hydrazine hydrate is classified as a toxic, corrosive, and suspected carcinogenic substance.[3][4] In the context of pharmaceutical development, regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for controlling impurities, especially those with genotoxic potential.[5] Therefore, minimizing residual hydrazine hydrate in the final active pharmaceutical ingredient (API) is not only a matter of product purity but also a critical safety and regulatory requirement.

Q2: What are the primary methods for removing excess hydrazine hydrate?

The most common and effective methods for removing unreacted hydrazine hydrate include:

  • Recrystallization: This technique is ideal for solid hydrazide products and relies on the differential solubility of the hydrazide and hydrazine hydrate in a given solvent system.[6]

  • Liquid-Liquid Extraction: This method is effective when the hydrazide product has good solubility in an organic solvent that is immiscible with water.[7][8]

  • Azeotropic Distillation: For thermally stable products, azeotropic distillation with a suitable solvent like xylene can be employed to remove hydrazine hydrate.[9]

  • Column Chromatography: This is a versatile technique that separates compounds based on their polarity and can be highly effective for purifying hydrazides.[6]

Q3: How do I choose the best purification method for my specific hydrazide?

The choice of purification method depends on several factors, including the physical state (solid or liquid), solubility, and stability of your hydrazide product. The following decision tree can guide your selection:

Sources

Preventing oxidation of acetohydrazide derivatives during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Acetohydrazide Derivatives

The Stability Crisis: Why Your Compound is Degrading

Acetohydrazides (


) are chemically fragile pharmacophores. While the hydrazine tail provides essential reactivity for fragment-based drug discovery and heterocycle synthesis, it acts as a "soft" nucleophile prone to oxidative decomposition.

The Core Problem: The hydrazine moiety is electron-rich.[1] In the presence of trace transition metals (Cu²⁺, Fe³⁺) and molecular oxygen , it undergoes Single Electron Transfer (SET) oxidation. This is not a simple hydrolysis; it is a radical chain reaction that destroys your compound, often turning white powders into yellow/pink gums.

Diagnostic Module: Troubleshooting Your Sample

Use this section to identify if your sample has already compromised integrity.

Q: My white acetohydrazide powder has turned a faint pink or yellow. Is it still usable?

A: Likely No.

  • The Science: The color change typically indicates the formation of azo intermediates (

    
    ) or metal-complexed radical species. Even trace oxidation (<1%) can produce highly colored impurities due to extended conjugation.
    
  • The Fix: Recrystallization is required. Do not use "colored" batches for sensitive biological assays, as azo-impurities are potent electrophiles (Michael acceptors) that will covalently modify your protein targets, yielding false positives.

Q: The melting point is 5-10°C lower than reported. Is this just solvent trapping?

A: Check for "Sym-Hydrazide" Dimerization.

  • The Science: A common degradation product is the symmetric diacylhydrazine (

    
    ). This impurity has a high melting point but, when mixed with your starting material, creates a eutectic mixture that depresses the overall melting point.
    
  • Verification: Run a TLC. Diacylhydrazines are significantly less polar than the parent acetohydrazide and will appear as a spot near the solvent front in polar eluent systems (e.g., 10% MeOH/DCM).

Q: My solution evolved gas when I dissolved the compound. Why?

A: Oxidative Hydrolysis.

  • The Science: In the presence of strong oxidants or alkaline pH, the hydrazide converts to the carboxylic acid (

    
    ) with the release of Nitrogen gas (
    
    
    
    )
    .
  • Immediate Action: Check the pH of your solvent. Acetohydrazides are most stable at pH < 6 .

The Mechanism: How Oxidation Happens

Understanding the enemy is the first step to defeating it. The degradation is rarely spontaneous; it is catalyzed .

AcetohydrazideOxidation Hydrazide Acetohydrazide (R-CONH-NH2) Radical Hydrazyl Radical (R-CONH-NH•) Hydrazide->Radical SET Oxidation (Aerobic) Metal Trace Metal (Cu2+, Fe3+) Metal->Radical Catalysis Azo Azo Intermediate (R-CON=NH) Radical->Azo -H• Dimer Diacylhydrazine (Dimer) Radical->Dimer Dimerization Acid Carboxylic Acid (R-COOH) + N2 Azo->Acid Hydrolysis (+H2O)

Figure 1: The metal-catalyzed oxidative degradation pathway of acetohydrazides. Note that trace metals act as the initiator for the radical mechanism.

The "Gold Standard" Storage Protocol

To ensure long-term stability (>6 months), you must disrupt the oxidation triangle: Oxygen , Metals , and Moisture .

Protocol A: The "HCl Shield" (Recommended)

Converting the free base hydrazide to its Hydrochloride Salt is the single most effective stabilization method. The protonation of the terminal nitrogen (


) reduces electron density, making it resistant to oxidation.

Step-by-Step Synthesis:

  • Dissolve: Dissolve 1.0 eq of acetohydrazide in minimal dry Methanol or Ethanol.

  • Acidify: Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C.

    • Why Dioxane? It is non-nucleophilic and allows the salt to precipitate. Avoid aqueous HCl to prevent hydrolysis.

  • Precipitate: Add diethyl ether or hexanes until the solution turns cloudy.

  • Filter & Dry: Filter the white precipitate under Argon. Dry in a vacuum desiccator over

    
    .
    
Protocol B: Solution Storage (If necessary)

If you must store it in solution (e.g., for HTS libraries), follow the "Chelation Strategy" .

ParameterSpecificationReason
Solvent DMSO-d6 or dry DMSOAvoids protic solvents that facilitate proton transfer.
Additive 10-50 µM EDTA Chelates trace Cu/Fe ions derived from glass or solvent.
Headspace Argon / NitrogenDisplaces dissolved oxygen.
Container Amber GlassBlocks UV light (which photo-excites the hydrazide bond).
Temperature -20°C or -80°CSlows kinetic rate of radical propagation.

Decision Tree: Storage Workflow

Follow this logic to determine the optimal handling for your specific derivative.

StorageLogic Start New Acetohydrazide Synthesized IsSalt Is it a Salt Form? (HCl, Tosylate) Start->IsSalt Dry Is it perfectly dry? IsSalt->Dry Yes CanSalt Can you convert to HCl Salt? IsSalt->CanSalt No (Free Base) StoreSolid Store: Amber Vial, Desiccator, RT or 4°C Dry->StoreSolid Yes Liquid Must store as Free Base / Solution? Dry->Liquid No (Hygroscopic) MakeSalt PROTOCOL A: Convert to HCl Salt CanSalt->MakeSalt Yes (Stable to Acid) CanSalt->Liquid No (Acid Sensitive) AddEDTA Add EDTA (50µM) + Argon Purge Liquid->AddEDTA StoreFrozen Store: -20°C (Max 30 days) AddEDTA->StoreFrozen

Figure 2: Logic flow for determining the optimal storage conditions based on chemical form and stability requirements.

Advanced FAQ: Chemical Rescue

Q: I cannot use the HCl salt because my biological assay requires neutral pH. What now?

A: Neutralize In Situ. Store the compound as the stable HCl salt. On the day of the experiment, prepare your stock solution in buffer (PBS) containing a stoichiometric amount of base (e.g., NaOH or Sodium Bicarbonate) immediately before use. This gives you the storage stability of the salt and the physiological compatibility of the free base.

Q: Which solvents are "Forbidden"?

A: Acetone and Aldehydes. Never use acetone to clean glassware or as a solvent for acetohydrazides. They react rapidly to form hydrazones (


). This reaction is reversible but will confuse LC-MS data and reduce potency.
Q: Can I use antioxidants like Ascorbic Acid?

A: Use with Caution. While ascorbic acid is an antioxidant, it can paradoxically act as a pro-oxidant in the presence of iron (Fenton chemistry), potentially generating hydroxyl radicals that attack the hydrazide. EDTA (Chelation) is safer than adding redox-active antioxidants.

References

  • Isoniazid Stability & Degradation

    • Extemporaneous Isoniazid Mixture: Stability Implications.[2] (Discusses the degradation of isoniazid to hydrazine and the role of excipients).

    • Source:

  • Oxidation Mechanism

    • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt.[3] (Details the mechanism of hydrazide oxidation to diazenes and the role of radical intermediates).

    • Source:

  • Metal Catalysis

    • The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide.
    • Source:

  • General Hydrazide Reactivity

    • Common pitfalls to avoid when working with Hydrazide derivatives. (Safety and storage guidelines for hydrazine-based compounds).
    • Source:

Sources

Purification methods for 2-(Pyridin-3-yloxy)acetohydrazide recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-(Pyridin-3-yloxy)acetohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to achieve high purity and yield.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Q: I've dissolved my crude 2-(Pyridin-3-yloxy)acetohydrazide in the hot solvent, but upon cooling, it separates as an oily liquid instead of solid crystals. What is happening and how can I fix it?

A: "Oiling out" is a common issue that occurs when a compound precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for crystallization to occur properly.[1][2] The high polarity of the pyridine, ether, and hydrazide moieties in your compound can lead to strong solute-solvent interactions, making it prone to this phenomenon.

Causality & Remediation Strategy:

  • Re-dissolve and Dilute: The most immediate solution is to reheat the mixture until the oil completely redissolves. Then, add a small amount (10-20% of the initial volume) of additional hot solvent to slightly decrease the saturation level.[3] This lowers the temperature at which the solution becomes supersaturated, increasing the likelihood that this point is below the compound's melting point.

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[2] Once the compound is redissolved (with extra solvent), allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool gradually can promote the formation of an ordered crystal lattice rather than an amorphous oil.

  • Modify the Solvent System: If the issue persists, the solvent system may be inappropriate. If you are using a single solvent, consider a mixed-solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol) at an elevated temperature. Then, add a "poor" solvent (in which it is less soluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the saturation point). Reheat to clarify and then cool slowly.[4] This fine-tunes the solubility to favor crystallization.

Issue 2: No Crystals Form, Even After Extended Cooling

Q: My solution has cooled to room temperature and has been in an ice bath, but no crystals have appeared. What should I do?

A: The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires a nucleation event to initiate crystallization.[2][5]

Troubleshooting Steps:

  • Induce Nucleation: A supersaturated solution is one where the concentration of the solute is higher than its equilibrium solubility, but crystallization has not yet begun. This can be overcome by:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[2][5] The microscopic imperfections on the glass provide a surface for crystals to begin forming.

    • Seeding: Add a tiny crystal of pure 2-(Pyridin-3-yloxy)acetohydrazide (a "seed crystal") to the solution.[5] This provides a template for crystal growth. If you don't have a pure crystal, dip a glass rod into the solution, remove it, let the solvent evaporate, and then re-introduce the rod with its coating of crude microcrystals.[3]

  • Increase Concentration: If nucleation techniques fail, you have likely used too much solvent.

    • Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood.[2][3]

    • Allow the more concentrated solution to cool again. Be patient, as slow cooling is crucial for purity.

Issue 3: The Recrystallization Yield is Very Low

Q: I successfully obtained pure crystals, but my final yield is less than 50%. What causes poor recovery?

A: A low yield is one of the most common frustrations in recrystallization. The fundamental principle of recrystallization relies on a solubility differential, meaning some product will always be lost in the mother liquor.[5] However, significant losses are typically due to procedural errors.

Optimization Strategies:

  • Minimize Solvent Volume: The most critical factor is using the absolute minimum amount of near-boiling solvent required to fully dissolve the crude solid.[5][6] Adding even a small excess will cause a substantial amount of your product to remain dissolved when the solution is cooled.

  • Ensure Complete Crystallization: Allow sufficient time for cooling. After the flask has reached room temperature, cool it further in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.[6]

  • Use Ice-Cold Rinsing Solvent: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold solvent.[5] Using room-temperature solvent will redissolve a significant portion of your purified product.

  • Consider a Second Crop: Do not immediately discard the filtrate (mother liquor). You can often recover more product by concentrating the filtrate by boiling off a portion of the solvent and re-cooling to obtain a "second crop" of crystals.[6] Note that this second crop may be less pure than the first and should be analyzed separately.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing 2-(Pyridin-3-yloxy)acetohydrazide?

A1: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] Given the polar nature of 2-(Pyridin-3-yloxy)acetohydrazide, polar solvents are the best starting point. Ethanol is a commonly cited solvent for similar hydrazide compounds.[7][8] A systematic approach is best:

  • Test Solubility: In small test tubes, test the solubility of a few milligrams of your crude product in ~0.5 mL of different candidate solvents (see table below) at room temperature and then upon heating.

  • Observe: The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Cool and Check: After heating, cool the test tube in an ice bath. A good solvent will result in the rapid formation of a crystalline precipitate.

SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarA good first choice for many hydrazides.[7]
Methanol 65PolarMore polar than ethanol; may have high solubility even when cold.
Isopropanol 82PolarLess polar than ethanol; may provide a better solubility differential.
Acetonitrile 82PolarCan be effective for polar compounds and oily products.[9]
Water 100Very PolarMay be a suitable "poor" solvent in a mixed system with ethanol or isopropanol.[4]
Ethanol/Water VariablePolarA common mixed-solvent pair. Dissolve in hot ethanol, add hot water until cloudy.

Q2: My crude product is colored. How can I remove colored impurities?

A2: Colored impurities are often large, polar, conjugated molecules that can be effectively removed using activated charcoal.[10]

Protocol:

  • Dissolve your crude compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding it to a boiling solution can cause violent frothing.

  • Gently swirl the hot mixture for a few minutes. Do not use an excessive amount of charcoal, as it can adsorb your product and reduce yield.[10]

  • Remove the charcoal from the hot solution via hot gravity filtration before allowing the solution to cool.

Q3: What are the likely impurities in my crude 2-(Pyridin-3-yloxy)acetohydrazide?

A3: The impurities will depend on the synthetic route, but for a typical synthesis from an ester (e.g., ethyl 2-(pyridin-3-yloxy)acetate) and hydrazine hydrate, you should be aware of:

  • Unreacted Starting Materials: The starting ester and excess hydrazine hydrate.[1]

  • Side-Reaction Products: Symmetrically di-substituted hydrazides (where the starting material acylates both nitrogens of hydrazine).[1]

  • Degradation Products: At high temperatures, acetohydrazide compounds can undergo self-condensation to form N,N'-diacetylhydrazine or cyclize into 1,3,4-oxadiazole derivatives.[11]

Recrystallization is effective at removing these impurities due to differences in their solubility and crystal lattice compatibility compared to the target compound.

Experimental Protocols & Visualizations
Standard Recrystallization Workflow

This diagram outlines the logical flow of a single-solvent recrystallization procedure.

G cluster_prep Preparation cluster_main Purification Process cluster_analysis Analysis Solvent 1. Select Solvent (via solubility tests) Dissolve 2. Dissolve Crude Solid in MINIMUM hot solvent Solvent->Dissolve Charcoal 3. Add Charcoal (optional) (for colored impurities) Dissolve->Charcoal if needed HotFilter 4. Hot Gravity Filtration (to remove insolubles/charcoal) Dissolve->HotFilter if insolubles present Cool 5. Cool Slowly (Room Temp -> Ice Bath) Dissolve->Cool if no filtration needed Charcoal->HotFilter HotFilter->Cool Collect 6. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 7. Wash Crystals (with MINIMAL ice-cold solvent) Collect->Wash Dry 8. Dry Crystals (to constant weight) Wash->Dry Purity 9. Assess Purity (Melting Point, NMR, etc.) Dry->Purity

Caption: General workflow for recrystallization.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common recrystallization problems.

G cluster_outcomes cluster_nocrystals cluster_oily cluster_good Start Solution Cooled, What is the result? NoCrystals No Crystals Formed Start->NoCrystals OilyLayer Oily Layer Formed Start->OilyLayer GoodCrystals Crystals Formed Start->GoodCrystals Induce Action: Induce Nucleation (Scratch / Seed Crystal) NoCrystals->Induce Reheat Action: Reheat to Dissolve OilyLayer->Reheat Proceed Proceed to Filtration, Washing, and Drying GoodCrystals->Proceed Success1 Success? Induce->Success1 Success1->GoodCrystals Yes Concentrate Action: Reduce Solvent (Boil off ~20%) & Re-cool Success1->Concentrate No AddSolvent Action: Add More Hot Solvent (~10-20% volume) Reheat->AddSolvent SlowCool Action: Cool VERY Slowly AddSolvent->SlowCool SlowCool->GoodCrystals

Caption: Troubleshooting decision tree for recrystallization.

References
  • BenchChem. (2025).
  • EvitaChem. (n.d.). Buy 2-(Pyridin-3-yl)acetohydrazide (EVT-1169792).
  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • PubMed. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • Recrystalliz
  • Crystalliz
  • ResearchG
  • University of York. (n.d.).
  • University of Rochester. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Experiment 2: Recrystalliz
  • BenchChem. (2025).

Sources

Technical Support Center: O- vs. N-Alkylation of 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of 3-hydroxypyridine alkylation. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging regioselectivity issue of O-alkylation versus N-alkylation. Here, we dissect the underlying principles and provide actionable troubleshooting strategies to steer your reaction toward the desired product.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform an N-alkylation on 3-hydroxypyridine, but I'm predominantly getting the O-alkylated product. What is the most likely reason?

A1: This is a classic problem of competing nucleophiles. 3-Hydroxypyridine is an ambident nucleophile, meaning it has two potential sites for alkylation: the nitrogen atom and the oxygen atom of the hydroxyl group.[1][2] The outcome of the reaction is highly dependent on the reaction conditions. Factors such as the choice of base, solvent, and the nature of the alkylating agent play a crucial role in determining whether N- or O-alkylation is favored.[3]

Q2: How does the choice of base influence the N/O alkylation ratio?

A2: The base deprotonates the 3-hydroxypyridine, forming a pyridinolate anion. The nature of the counter-ion of the base can significantly influence the reaction's regioselectivity. Bases with "hard" cations (e.g., Na+, K+) tend to associate more strongly with the "hard" oxygen atom, leaving the "softer" nitrogen atom more available for nucleophilic attack, thus favoring N-alkylation. Conversely, bases with "soft" cations (e.g., Ag+) may coordinate with the nitrogen, potentially favoring O-alkylation.

Q3: Can the solvent system dictate the outcome of the reaction?

A3: Absolutely. The solvent's polarity and its ability to form hydrogen bonds are critical. Protic solvents (e.g., ethanol, water) can solvate the oxygen atom of the pyridinolate through hydrogen bonding, effectively shielding it and reducing its nucleophilicity.[1][4] This effect promotes N-alkylation. In contrast, polar aprotic solvents (e.g., DMF, DMSO) do not form hydrogen bonds as effectively, leaving the more electronegative oxygen atom more exposed and nucleophilic, which can lead to a higher proportion of O-alkylation.[4]

Q4: I need to synthesize the 3-alkoxypyridine (O-alkylated product). What is the most reliable method?

A4: For selective O-alkylation, the Williamson ether synthesis is a common approach.[5][6] This typically involves deprotonating the 3-hydroxypyridine with a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF, followed by the addition of the alkyl halide.[7] Another powerful method for achieving O-alkylation is the Mitsunobu reaction, which generally provides good selectivity for the O-alkylated product under mild conditions.[8][9][10]

Troubleshooting Guides

Problem 1: Predominant O-Alkylation When N-Alkylation is Desired

You've set up your reaction to synthesize an N-alkylated 3-hydroxypyridine, but your analysis (e.g., NMR) shows the major product is the 3-alkoxypyridine.[11] Here’s a systematic approach to troubleshoot this issue.

Causality Analysis:

The primary cause is that the reaction conditions are favoring the oxygen atom as the nucleophile. This can be due to a combination of factors that increase the nucleophilicity of the oxygen relative to the nitrogen.

Troubleshooting Workflow Diagram:

G cluster_0 Problem: Predominant O-Alkylation cluster_1 Troubleshooting Steps cluster_2 Desired Outcome start Reaction Analysis: Major product is O-alkylated step1 Step 1: Modify the Base start->step1 Initial Check step2 Step 2: Change the Solvent step1->step2 If O-alkylation persists step3 Step 3: Alter the Alkylating Agent step2->step3 If selectivity is still poor end Selective N-Alkylation Achieved step3->end Successful Optimization

Caption: Troubleshooting workflow for undesired O-alkylation.

Step-by-Step Solutions:

  • Modify the Base:

    • Rationale: The counter-ion of the base influences the availability of the N and O nucleophilic sites. Hard cations like Na+ and K+ will preferentially associate with the hard oxygen, leaving the softer nitrogen free to react.[12]

    • Action: If you are using a base with a large, soft cation (like Cs2CO3), switch to a base with a harder cation such as sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Change the Solvent:

    • Rationale: Protic solvents can selectively solvate and deactivate the oxygen atom through hydrogen bonding.[1][13]

    • Action: If your reaction is in a polar aprotic solvent like DMF or DMSO, switch to a protic solvent like ethanol or isopropanol. This will decrease the nucleophilicity of the oxygen, thereby favoring N-alkylation.

  • Alter the Alkylating Agent:

    • Rationale: According to the Hard and Soft Acid-Base (HSAB) principle, soft electrophiles prefer to react with soft nucleophiles.[14][15] The nitrogen of 3-hydroxypyridine is a softer nucleophile than the oxygen.

    • Action: If you are using a "hard" alkylating agent (e.g., dimethyl sulfate), consider switching to a "softer" one (e.g., methyl iodide).[16] The softer electrophile will have a greater affinity for the softer nitrogen atom.

Data Summary Table: Factors Favoring N-Alkylation

FactorCondition to Favor N-AlkylationRationale
Base NaH, KH, K2CO3Hard cations associate with the hard oxygen, freeing the softer nitrogen.
Solvent Protic (e.g., Ethanol, Isopropanol)Solvates and deactivates the oxygen nucleophile via H-bonding.[1][4]
Alkylating Agent Soft (e.g., Alkyl iodides)Soft electrophiles prefer to react with the soft nitrogen nucleophile (HSAB).[14]
Temperature Lower TemperaturesMay favor the kinetically controlled N-alkylation product.
Problem 2: Predominant N-Alkylation When O-Alkylation is Desired

Conversely, you may be targeting the 3-alkoxypyridine but are instead forming the N-alkylated pyridinium salt or the corresponding pyridone tautomer.

Causality Analysis:

The reaction conditions are favoring the nitrogen as the primary nucleophile. This is often due to the use of protic solvents or reaction conditions that promote the reactivity of the softer nitrogen center.

Troubleshooting Workflow Diagram:

G cluster_0 Problem: Predominant N-Alkylation cluster_1 Troubleshooting Steps cluster_2 Desired Outcome start Reaction Analysis: Major product is N-alkylated step1 Step 1: Modify the Base start->step1 Initial Check step2 Step 2: Change the Solvent step1->step2 If N-alkylation persists step3 Step 3: Employ a Specific O-Alkylation Protocol step2->step3 If selectivity is still poor end Selective O-Alkylation Achieved step3->end Successful Optimization

Caption: Troubleshooting workflow for undesired N-alkylation.

Step-by-Step Solutions:

  • Modify the Base:

    • Rationale: Using a strong, non-coordinating base will generate a "freer" pyridinolate anion where the more electronegative oxygen is more reactive, especially in aprotic solvents.

    • Action: Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the hydroxyl group.

  • Change the Solvent:

    • Rationale: Polar aprotic solvents will not shield the oxygen atom, allowing it to act as a potent nucleophile.[4]

    • Action: Switch from a protic solvent to a polar aprotic solvent such as DMF, DMSO, or THF.

  • Employ a Specific O-Alkylation Protocol:

    • Williamson Ether Synthesis:

      • Protocol: To a solution of 3-hydroxypyridine in anhydrous DMF, add 1.1 equivalents of NaH portion-wise at 0 °C. Stir for 30 minutes, then add 1.05 equivalents of the alkyl halide. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

      • Rationale: This classic method is robust for forming ethers.[5][6][17] The strong base and aprotic solvent system strongly favors O-alkylation.

    • Mitsunobu Reaction:

      • Protocol: To a solution of 3-hydroxypyridine, the desired alcohol, and triphenylphosphine (PPh3) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. Stir at room temperature until completion.

      • Rationale: The Mitsunobu reaction is known for its mild conditions and high selectivity for O-alkylation of acidic hydroxyl groups.[8][9][10]

Data Summary Table: Factors Favoring O-Alkylation

FactorCondition to Favor O-AlkylationRationale
Base Strong, non-coordinating (e.g., NaH)Fully deprotonates the hydroxyl group to form a potent alkoxide.
Solvent Polar Aprotic (e.g., DMF, DMSO, THF)Minimizes solvation of the oxygen, enhancing its nucleophilicity.[4]
Alkylating Agent Hard (e.g., Alkyl sulfates, tosylates)Hard electrophiles prefer to react with the hard oxygen nucleophile (HSAB).[12][16]
Specific Protocol Mitsunobu ReactionA reliable method for selective O-alkylation under mild conditions.[8][10]

References

  • Ambident nucleophiles and regioselectivity - YouTube. (2024, February 12).
  • Ambident Nucleophiles and Regioselectivity | Dalal Institute. (n.d.).
  • Nucleophilic Attack at the Pyridine Nitrogen Atom in a Bis(imino)pyridine System: The Local Hard and Soft Acids and Bases Principle Perspective - SciELO México. (n.d.).
  • Ambident Nucleophiles - Examples, Reactions and Conditions | Organic Chemistry Tutorial. (2024, November 4).
  • Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Ambient nucleophile in aliphatic nucleophilic substitution reaction - Purechemistry. (2023, April 19).
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13).
  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (n.d.).
  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species | Semantic Scholar. (n.d.).
  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept - AdiChemistry. (n.d.).
  • HSAB theory - Wikipedia. (n.d.).
  • An elementary derivation of the hard/soft-acid/base principle - PubMed. (2005, April 8).
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI. (2023, February 1).
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | Request PDF - ResearchGate. (2018, May).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions - Beilstein Journals. (2014, May 20).
  • HARD AND SOFT ACIDS AND BASES (HSAB). (n.d.).
  • Williamson Ether Synthesis - ChemTalk. (2022, October 23).
  • Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides - Taylor & Francis. (2007, October 19).
  • Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine - Benchchem. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.).
  • Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides - Taylor & Francis. (2007, October 19).
  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides - Beilstein Archives. (n.d.).
  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Organic Letters - ACS Publications. (2007, January 17).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (n.d.).
  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC. (2025, March 14).
  • Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion - The Royal Society of Chemistry. (n.d.).
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. (2013, August 15).
  • Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. (2016, April 13).
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides | Journal of the American Chemical Society - ACS Publications - ACS.org. (2024, August 22).
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase - ACS Publications. (2002, August 2).
  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Publishing. (2019, April 18).

Sources

Technical Guide: Stability of Pyridin-3-yloxy Linkages Under Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, mechanistic behavior, and troubleshooting of pyridin-3-yloxy linkages under acidic hydrolysis. It is designed for researchers involved in medicinal chemistry, process development, and stability profiling.[1]

Strategic Overview: Stability Verdict

The pyridin-3-yloxy linkage (defined as a pyridine ring attached to an oxygen atom at the C3 position,


) exhibits high stability  under standard aqueous acidic hydrolysis conditions (e.g., 0.1M–1M HCl, Simulated Gastric Fluid).[1]

Unlike esters or amides, this ether-like bond does not readily hydrolyze in aqueous acid.[1] However, its stability is conditionally dependent on the nature of the substituent (


) attached to the oxygen.
Linkage Type (

)
Acid Stability (Aqueous)Primary Degradation Risk
Diaryl Ether (

)
High Stable even in refluxing HCl.[1] Requires harsh conditions (e.g., HBr, BBr

) to cleave.[1]
Alkyl Ether (

)
High Generally stable.[1] Cleavage requires strong nucleophilic acids (HI) or Lewis acids.[1][2]
Acid-Labile Ether (

)
Low to Moderate The

bond cleaves via S

1 mechanism, releasing the pyridin-3-ol.[1]
Ester (

)
Low Rapid hydrolysis to pyridin-3-ol and carboxylic acid.[1]

Mechanistic Insight: The Protonation Paradox

To troubleshoot degradation, one must understand the electronic behavior of the pyridine ring in acid.

The "Electron Sink" Effect
  • Protonation: The pyridine nitrogen is basic (

    
    ).[1] Upon exposure to acid, it protonates immediately to form the pyridinium ion .[1]
    
  • Deactivation: This cationic species is highly electron-withdrawing.[1] It pulls electron density away from the ether oxygen.[1]

  • Stabilization vs. Labilization:

    • 
       Bond:  The bond between the pyridine ring and the oxygen is strengthened against heterolytic cleavage because generating a phenyl-like cation on the electron-deficient pyridinium ring is energetically unfavorable.
      
    • 
       Bond:  If 
      
      
      
      is an acid-labile group (e.g., tert-butyl), the protonated pyridine acts as a superior leaving group (as a neutral phenol equivalent), accelerating cleavage of the
      
      
      bond.[1]
Visualization: Acidic Interaction Pathway

The following diagram illustrates the divergent pathways based on the "R" substituent.

G Substrate Pyridin-3-yloxy Ether (Neutral) Protonation Protonation (pH < 5) Forms Pyridinium Ion Substrate->Protonation + H+ StablePath Path A: R = Alkyl/Aryl (e.g., Methyl, Phenyl) Protonation->StablePath Strong C-O Bond UnstablePath Path B: R = Labile Group (e.g., t-Butyl, Benzyl) Protonation->UnstablePath Stable Carbocation R+ OutcomeStable STABLE No Hydrolysis StablePath->OutcomeStable OutcomeCleavage CLEAVAGE Releases Pyridin-3-ol UnstablePath->OutcomeCleavage SN1 Mechanism

Figure 1: Decision tree for pyridin-3-yloxy stability under acidic conditions. Path A represents the typical high stability of the ether linkage, while Path B highlights specific structural vulnerabilities.

Troubleshooting Center: FAQs & Diagnostic Guides

Issue 1: "I observe a new peak in HPLC after stirring in 1N HCl."

Diagnosis: This is likely not cleavage of the pyridine-oxygen bond itself, but rather a reaction on the other side of the oxygen or a side reaction.

  • Check the R-group: Is

    
     a benzyl group? Benzyl ethers can slowly debenzylate in strong acid with heat, especially if electron-donating groups are present [1].[1]
    
  • Check for N-Oxide reduction: If your synthesis involved N-oxides, acid does not reduce them, but ensure no reducing metals (Zn, Fe) were present.[1]

  • Check for Ring Chlorination: If using HCl and high heat, nucleophilic aromatic substitution is rare on the 3-position, but possible if the ring is highly activated by other groups.[1]

Issue 2: "My compound is disappearing, but I don't see Pyridin-3-ol."

Diagnosis: The linkage is intact; the degradation is occurring elsewhere.

  • Action: Check for acid-catalyzed hydration if you have alkenes/alkynes elsewhere in the molecule.[1]

  • Action: Check for precipitation . The pyridinium salt might have different solubility than the free base, precipitating out of solution and appearing as "loss" in the supernatant.

Issue 3: "Can I use TFA (Trifluoroacetic acid) to deprotect a Boc group without cleaving the Pyridin-3-yloxy linkage?"

Verdict: Yes.

  • Explanation: The pyridin-3-yloxy aryl/alkyl ether bond is stable to neat TFA.[1] This is a standard procedure in peptide synthesis and medicinal chemistry.[1] The Boc group will cleave (Path B in Fig 1), but the ether linkage will remain intact.

Validated Experimental Protocol: Acid Stability Stress Test

Use this protocol to definitively determine the stability of your specific scaffold.

Materials
  • Test Compound: 5 mg

  • Solvent: Acetonitrile (ACN) or Methanol (HPLC grade)[1]

  • Acid Medium: 0.1 M HCl (simulating gastric pH) and 1.0 M HCl (accelerated stress).

  • Internal Standard: Caffeine or similar stable compound (optional).[1]

Workflow
  • Preparation: Dissolve 5 mg of compound in 1 mL of ACN/Water (1:1).

  • Baseline: Inject 10 µL into HPLC to establish

    
     purity.
    
  • Stress Condition A (Mild): Add 1 mL of 0.1 M HCl. Incubate at 37°C for 24 hours.

  • Stress Condition B (Harsh): Add 1 mL of 1.0 M HCl. Incubate at 80°C for 4 hours.

  • Neutralization: Critical Step. Before analysis, neutralize the aliquot with dilute NaOH or Buffer (pH 7).[1]

    • Why? Injecting highly acidic samples can distort peak shapes of basic pyridines, leading to false "impurity" observations due to peak tailing.[1]

  • Analysis: Analyze via HPLC-UV/MS. Look for the formation of Pyridin-3-ol (m/z 96.1 for parent ion).[1]

Data Interpretation Table
ObservationConclusionRecommended Action
>98% Recovery Stable LinkageProceed with development.
New Peak (+18 mass) HydrationCheck other functional groups (alkenes, nitriles).[1]
New Peak (Pyridin-3-ol) Linkage CleavageThe R-group is acid-labile.[1] Redesign R-group.
Peak Broadening Salt FormationImprove neutralization step; use buffered mobile phase.[1]

References

  • Master Organic Chemistry.[1] Cleavage Of Ethers With Acid. Available at: [Link]

  • Organic Chemistry Portal.[1] Protective Groups: Stability of Ethers. Available at: [Link][1]

Sources

Optimizing reflux time for ethyl 2-(pyridin-3-yloxy)acetate hydrazinolysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the hydrazinolysis of ethyl 2-(pyridin-3-yloxy)acetate . It is designed to move beyond generic textbook procedures, offering an optimization framework based on reaction kinetics and practical laboratory experience.

Subject: Ethyl 2-(pyridin-3-yloxy)acetate


 2-(Pyridin-3-yloxy)acetohydrazide
Document ID:  TSC-HYD-PYR-03
Classification:  Synthesis Optimization & Troubleshooting

Part 1: The Optimization Protocol (The "Golden Path")

The conversion of ethyl 2-(pyridin-3-yloxy)acetate to its hydrazide is a nucleophilic acyl substitution. While literature often cites arbitrary reflux times (e.g., "overnight"), this is frequently inefficient and can lead to impurity formation (dimerization).

The Kinetic Sweet Spot

Due to the electron-withdrawing nature of the pyridine ring (inductive effect through the ether oxygen), the ester carbonyl is moderately activated compared to aliphatic esters.

Recommended Reflux Window: 3.0 – 6.0 Hours Solvent System: Absolute Ethanol (EtOH) Reagent Stoichiometry: 5.0 – 10.0 equivalents of Hydrazine Hydrate (80% or 98%)

Step-by-Step Optimization Workflow
StepActionTechnical Rationale
1 Dissolution Dissolve 1.0 eq of ester in Ethanol (5-10 mL/mmol). Note: Methanol is faster but can cause transesterification side-products if the reaction stalls.
2 Reagent Addition Add 5.0 eq of Hydrazine Hydrate dropwise at Room Temp (RT). High excess drives equilibrium forward and prevents dimer formation.
3 Reflux Initiation Heat to mild reflux (

C).
4 Checkpoint A (T=2h) Spot TLC. If starting material (SM) is >20%, continue.
5 Checkpoint B (T=4h) Spot TLC. SM should be trace/absent. If complete, stop. If not, add 2.0 eq Hydrazine.
6 Termination Cool to

C. The product usually crystallizes. Filter and wash with cold EtOH.

Part 2: Mechanistic Insight & Visualization

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a tetrahedral intermediate. The primary risk of extending reflux time unnecessarily is the formation of the symmetric dihydrazide impurity (where the product hydrazide attacks another molecule of starting ester).

HydrazinolysisMechanism Ester Ethyl 2-(pyridin-3-yloxy)acetate (Starting Material) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 2-(Pyridin-3-yloxy)acetohydrazide (Target) Intermediate->Product Elimination of EtOH Dimer Symmetric Dihydrazide (Impurity - Over-reflux) Product->Dimer Attacks SM (Low N2H4 / Long Reflux)

Figure 1: Reaction pathway showing the primary conversion and the risk of dimerization (red dashed line) if reflux is prolonged without excess hydrazine.

Part 3: Troubleshooting & FAQs

Q1: The reaction is complete by TLC, but no precipitate forms upon cooling. What now?

Diagnosis: The product is likely soluble in the reaction volume or the ethanol contains too much water (if using 80% hydrazine). Corrective Action:

  • Concentrate the reaction mixture under reduced pressure to

    
    20% of its original volume.
    
  • Add a non-polar co-solvent (Diethyl Ether or Hexane) dropwise with stirring to induce precipitation.

  • Critical: Do not evaporate to dryness if possible, as hydrazine residues can be explosive/unstable when concentrated and heated.

Q2: I see a new spot running slightly higher than the product on TLC. What is it?

Diagnosis: This is likely the symmetric dihydrazide (1,2-bis(2-(pyridin-3-yloxy)acetyl)hydrazine). Root Cause:

  • Insufficient Hydrazine: If the hydrazine concentration drops, the newly formed hydrazide competes as a nucleophile.

  • Excessive Reflux: Heating for 12+ hours pushes the thermodynamics toward the stable dimer. Fix: You cannot easily revert the dimer. Purify by recrystallization from hot ethanol (the dimer is usually much less soluble and will not dissolve, allowing filtration of the impurity while hot).

Q3: Can I use Methanol instead of Ethanol to speed up the reflux?

Analysis: Yes, Methanol (bp


C) is often a better solvent for hydrazinolysis because hydrazine is more nucleophilic in MeOH.
Risk:  If the reaction is slow, the methoxide generated can transesterify your ethyl ester to a methyl ester. While the methyl ester will eventually convert to the hydrazide, it complicates TLC monitoring (you will see two SM spots).
Recommendation:  Use Methanol if the Ethanol reaction takes >8 hours.
Q4: The product is an oil/gum, not a solid.

Diagnosis: Presence of residual solvent, water, or hydrazine impurities preventing crystal lattice formation. Protocol:

  • Evaporate solvent.[1][2]

  • Triturate (grind) the oil with cold Diethyl Ether or Isopropyl Ether.

  • Sonication for 5-10 minutes often triggers nucleation.

Part 4: Data Reference Table

ParameterStandard ConditionOptimized RangeConsequence of Deviation
Temperature Reflux (

C)

C
Low: Incomplete conversion. High: Decomposition.
Time Overnight (16h)3 - 6 Hours >6h: Dimer formation. <2h: Low yield.
Hydrazine Eq. 3.0 eq5.0 - 10.0 eq <3 eq: High dimerization risk.
Atmosphere AirNitrogen/ArgonPyridines can oxidize;

prevents dark coloration.

References

  • BenchChem Technical Support. (2025).[1][3] Optimizing the reaction conditions for hydrazinolysis of phenazine esters. Retrieved from BenchChem Technical Support Center.

  • Zhang, J., et al. (2005). Synthesis of pyridopyrazines and related heterocycles.
  • Shimizu, et al. (2014). Ammonium salt-accelerated hydrazinolysis of unactivated amides.
  • Sennappan, M., et al. (2024).[4] Optimization of reaction conditions for facile synthesis of symmetrical azines. ResearchGate.

  • ChemicalBook. (n.d.). 2-(Pyridin-3-yl)acetic acid hydrazide synthesis and properties.

Sources

Validation & Comparative

IR spectrum analysis of hydrazide carbonyl and NH stretches

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectrum Analysis of Hydrazides: Carbonyl and N-H Stretching Regions

This guide provides a comprehensive analysis of the Infrared (IR) spectroscopy of hydrazides, with a specific focus on the diagnostically crucial carbonyl (C=O) and amine (N-H) stretching vibrations. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple peak identification to explore the underlying principles and experimental nuances that govern the IR spectra of these important functional groups. We will delve into the structural and environmental factors that influence vibrational frequencies and provide a comparative framework against analogous functional groups, supported by detailed experimental protocols.

The Hydrazide Functional Group: A Structural Overview

Hydrazides (R-CO-NH-NH₂) are derivatives of carboxylic acids characterized by a nitrogen-nitrogen single bond. This unique structural feature imparts chemical properties that are distinct from amides (R-CO-NR₂) and esters (R-CO-OR), making them valuable synthons and pharmacophores in medicinal chemistry. Understanding their vibrational behavior through IR spectroscopy is fundamental to their characterization and quality control.

The key to interpreting the IR spectrum of a hydrazide lies in recognizing its electronic structure. The lone pair of electrons on the nitrogen atom adjacent to the carbonyl group participates in resonance, which significantly influences the bond order of the C=O and C-N bonds.

Caption: Resonance structures of a primary hydrazide.

This delocalization reduces the double-bond character of the carbonyl group, leading to a lower stretching frequency compared to ketones or esters.[1]

The Carbonyl (C=O) Stretching Vibration: The Amide I Band

The most intense and often most diagnostic absorption in a hydrazide's IR spectrum is the carbonyl stretch, commonly referred to as the Amide I band .

For solid-state samples, the hydrazide C=O stretch typically appears in the range of 1630–1680 cm⁻¹ . This absorption is strong and sharp. In some cases, values between 1668 and 1690 cm⁻¹ have been reported.[2] The exact position is a sensitive indicator of the molecule's electronic and physical environment.

Causality Behind the Frequency:

  • Resonance: As shown in the diagram above, resonance delocalization donates electron density to the C=O bond, weakening it and lowering its stretching frequency compared to a simple ketone (~1715 cm⁻¹).[3]

  • Hydrogen Bonding: Hydrazides are excellent hydrogen bond donors (-NH, -NH₂) and acceptors (C=O). In the solid state, strong intermolecular hydrogen bonding occurs where the N-H groups of one molecule interact with the carbonyl oxygen of another. This further lengthens and weakens the C=O bond, causing a significant shift to a lower wavenumber (a redshift).[4][5] When a sample is dissolved in a non-polar solvent, this intermolecular bonding is disrupted, and the C=O band may shift to a higher frequency.

  • Inductive/Electronic Effects: Electron-withdrawing groups attached to the 'R' group will pull electron density away from the carbonyl, increasing its double-bond character and shifting the absorption to a higher frequency. Conversely, electron-donating groups tend to lower the frequency.[1]

The N-H Stretching Vibrations: A Region of Complexity and Insight

The region between 3000–3500 cm⁻¹ contains the N-H stretching vibrations. For a primary hydrazide (R-CO-NH-NH₂), this region can be complex, as there are two distinct types of N-H bonds.

  • -NH₂ Group: The terminal amino group gives rise to two bands: an asymmetric stretch (higher frequency, ~3350 cm⁻¹) and a symmetric stretch (lower frequency, ~3200 cm⁻¹).[6][7] The presence of two distinct peaks in this area is a strong indicator of a primary amine or amide-like structure.[8]

  • -NH- Group: The secondary amide-like N-H group produces a single stretching band, typically observed near 3200 cm⁻¹ in the solid state.[9]

In practice, for solid samples, these bands are often broad and overlapping due to extensive hydrogen bonding. A typical solid-state spectrum may show a broad envelope of absorptions from 3150-3350 cm⁻¹. For example, some hydrazide derivatives show N-H and NH₂ absorptions in the 3217-3284 cm⁻¹ range.[2] Another study reports N-H stretching frequencies near 3200 and 3030 cm⁻¹ in the solid state.[9]

Distinguishing Intermolecular vs. Intramolecular Hydrogen Bonding: A key experimental technique to differentiate these bonding types is a dilution study .

  • Intermolecular Bonding: The position of absorption bands involved in intermolecular hydrogen bonding is concentration-dependent. Upon dilution in a non-polar solvent (like CCl₄), the hydrogen bonds between molecules are broken, causing the broad, low-frequency N-H bands to decrease in intensity and be replaced by sharper, higher-frequency "free" N-H bands (~3400-3500 cm⁻¹).[10][11]

  • Intramolecular Bonding: If a hydrogen bond exists within the same molecule (e.g., due to a suitably positioned acceptor group on the 'R' moiety), its corresponding IR band will be largely unaffected by changes in concentration.[12]

cluster_inter Intermolecular H-Bonding cluster_intra Intramolecular H-Bonding mol1 R-C(=O)-NH-NH...H-NH-CO-R mol2 O=C(R)-NH-N...H-X caption (X = internal H-bond acceptor)

Caption: Intermolecular vs. Intramolecular Hydrogen Bonding.

Comparative Analysis: Hydrazides vs. Related Functional Groups

Context is critical in spectral analysis. The following table provides a comparative summary of the key stretching frequencies for hydrazides and other common carbonyl-containing functional groups, highlighting the diagnostic differences.

Functional GroupStructureC=O Stretch (Amide I) (cm⁻¹)O-H / N-H Stretch (cm⁻¹)Key Distinguishing Features
Hydrazide R-CO-NH-NH₂1630 - 1680 (Strong)3150 - 3350 (Multiple, Broad)Two or more N-H bands; C=O is at a lower frequency than esters.
Primary Amide R-CO-NH₂1650 - 1690 (Strong)~3350 & ~3200 (Two, Broad)Similar N-H profile to hydrazides but C=O is often slightly higher.[6]
Secondary Amide R-CO-NHR'1630 - 1680 (Strong)3250 - 3400 (Single, Broad)A single N-H stretch distinguishes it from primary amides/hydrazides.[6]
Ester R-CO-OR'1735 - 1750 (Strong)NoneC=O frequency is significantly higher than amides/hydrazides.[3]
Carboxylic Acid R-CO-OH1700 - 1725 (Strong, Dimer)2500 - 3300 (Very Broad)Extremely broad O-H stretch that often overlaps C-H stretches.[13]

Experimental Protocol: Acquiring a High-Quality IR Spectrum via the KBr Pellet Method

This protocol describes a self-validating system for obtaining a reliable solid-state IR spectrum. The principle is to disperse the solid sample within an IR-transparent matrix, potassium bromide (KBr), which becomes a clear pellet under pressure.[14]

Materials:

  • Hydrazide sample (1-2 mg)

  • Spectroscopy-grade KBr powder (100-200 mg), dried in an oven at ~110°C to remove moisture.[15]

  • Agate mortar and pestle

  • Pellet-forming die and hydraulic press

  • FTIR Spectrometer

Step-by-Step Methodology:

  • Background Spectrum: Before preparing the sample, run a background scan on the empty spectrometer. This measures the contribution of atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.

  • Sample and KBr Preparation:

    • Rationale: Precision in mass is crucial for spectral reproducibility and to avoid signal saturation.[14]

    • Action: Weigh approximately 1-2 mg of the solid hydrazide sample and 100-200 mg of dry KBr powder. The sample concentration should be between 0.5% and 1%.[14][16]

  • Grinding and Mixing:

    • Rationale: The particle size of the sample must be smaller than the wavelength of the IR radiation to minimize scattering and obtain sharp, well-defined peaks.[16]

    • Action: Place the sample and a small portion of the KBr in the agate mortar. Gently grind the sample into a fine, consistent powder. Add the remaining KBr and continue to triturate the mixture for several minutes until it is homogenous. Work quickly to minimize moisture absorption by the hygroscopic KBr.[16]

  • Loading the Die:

    • Rationale: Even distribution of the powder ensures a uniform, transparent pellet without cracks or cloudy spots.

    • Action: Carefully transfer the homogenous powder mixture into the pellet die assembly. Ensure the powder is spread evenly across the surface of the die.

  • Pressing the Pellet:

    • Rationale: High pressure causes the KBr to deform plastically and fuse into a transparent disc, trapping the sample particles within the matrix.[14] Applying a vacuum removes trapped air and residual moisture, which can interfere with the spectrum, particularly in the O-H stretching region.[14][15]

    • Action: Place the loaded die into the hydraulic press. If available, connect a vacuum line and apply a vacuum for 1-2 minutes. Slowly apply pressure up to 8-10 tons and hold for several minutes.[14] Release the pressure slowly to prevent the pellet from cracking.

  • Sample Analysis:

    • Rationale: The resulting pellet should be transparent or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination, and will result in a poor-quality spectrum.

    • Action: Carefully remove the transparent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum.

  • Data Validation:

    • Rationale: A good spectrum will have a flat baseline and major peaks that are on-scale (not "flat-topped" from detector saturation).

    • Action: Check the acquired spectrum. The Amide I band should be the most intense peak. The baseline should be near 100% transmittance in regions with no absorptions. If moisture was present, a broad absorption around 3400 cm⁻¹ and a sharp peak near 1630 cm⁻¹ (O-H bending) may be visible.[15]

Caption: Workflow for IR Spectrum Acquisition and Analysis.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from Shimadzu Corporation. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from Department of Chemistry. [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?[Link]

  • Marini, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. La Rivista Delle Scienze, 15(2). [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • ResearchGate. (n.d.). FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. [Link]

  • Yoo, C. S., et al. (2014). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. (2015, May 13). Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy?[Link]

  • Filo. (2026, January 13). distinguish between inter and intramolecular hydrogen bonding by IR?[Link]

  • ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). [Link]

  • ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and butanoyl hydrazide. [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

  • Brainly.in. (2024, January 9). On the basis of ir spectra distinguish between intermolecular and intramolecular hydrogen bonding. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

  • Royal Society of Chemistry. (2022, December 20). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. [Link]

  • National Center for Biotechnology Information. (2022, April 26). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. [Link]

  • YouTube. (2023, April 7). IR Spectroscopy - Factors affecting position of carbonyl stretching frequency. [Link]

  • ResearchGate. (n.d.). The N–N stretching band of hydrazine. [Link]

  • SlideShare. (n.d.). Sample preparation and factors affect IR bands. [Link]

  • Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-bv) N,N-dimethyl fatty hydrazides.... [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Oreate AI Blog. (2026, January 27). Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. [Link]

  • Quora. (2020, June 7). Is it possible to distinguish between intra and intermolecular hydrogen bonding through spectroscopy?[Link]

  • YouTube. (2022, September 24). IR Spectroscopy - Factors Affecting IR Absorption Frequency. [Link]

Sources

Comparing biological activity of pyridin-3-yl vs pyridin-3-yloxy linkers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Optimization in Medicinal Chemistry: Pyridin-3-yl vs. Pyridin-3-yloxy Linkers

Executive Summary

In small molecule drug discovery, particularly within kinase and GPCR programs, the optimization of linker motifs is a critical "make-or-break" stage. The choice between a rigid pyridin-3-yl (direct biaryl) bond and a flexible pyridin-3-yloxy (ether) linker fundamentally alters the molecule's physicochemical profile, binding thermodynamics, and metabolic fate.

This guide objectively compares these two motifs. While the pyridin-3-yl linker offers structural rigidity and metabolic robustness, the pyridin-3-yloxy moiety frequently enhances solubility and potency by enabling an "induced fit" binding mode, albeit with increased metabolic liability (O-dealkylation risks).

Structural & Physicochemical Deconstruction

The transition from a direct carbon-carbon bond to an ether linkage introduces three primary variables: geometry, flexibility (entropy), and electronics.

Geometric and Conformational Analysis
FeaturePyridin-3-yl (Direct Bond) Pyridin-3-yloxy (Ether Linker)
Bond Angle Linear/Twisted (~180° vector, twisted dihedral)Angled (~110°–120° at Oxygen)
Flexibility Rigid. Restricted rotation around the C-C bond (biaryl twist).Flexible. Two rotatable bonds (C-O-C).[1]
3D Topology Planar or twisted planar.[1] Good for narrow clefts.[1]"Kinked" or "Stepped."[1] Good for accessing back-pockets (e.g., DFG-out).[1]
Entropic Cost Low entropy penalty upon binding (rigid pre-organization).[1]Higher entropy penalty (must freeze rotatable bonds).[1]
Electronic Effects on the Pyridine Ring

The electronic environment of the pyridine nitrogen is crucial for hydrogen bonding (e.g., with the hinge region of a kinase).[1]

  • Pyridin-3-yl: The aryl substituent at C3 acts largely through inductive effects.[1] If the attached aryl is neutral, the pyridine nitrogen remains moderately basic (pKa ~5.2).[1]

  • Pyridin-3-yloxy: The oxygen atom is an electronegative withdrawer (inductive, -I) but a resonance donor (+R).[1]

    • Meta-Relationship: In 3-alkoxypyridines, the oxygen is meta to the nitrogen.[1] Resonance donation increases electron density at C2, C4, and C6, but not directly on the nitrogen lone pair.[1]

    • Net Effect: The -I effect often dominates, slightly lowering the pKa of the nitrogen compared to a methyl-pyridine, but the overall lipophilicity (LogP) is usually lower than the biaryl analog due to the polar ether oxygen.[1]

Biological Performance: Case Study (Kinase Inhibition)

A canonical example of this comparison is found in c-Met and VEGFR inhibitor design (Type II Kinase Inhibitors).[1]

Potency and Binding Mode[1]
  • Pyridin-3-yl (The "Lock"): Best utilized when the binding pocket is clearly defined and linear.

    • Mechanism:[2][3][4] Rigidifies the scaffold, reducing the entropic cost of binding.[1]

    • Risk: If the angle is off by even a few degrees, potency drops drastically (the "clash" penalty).[1]

  • Pyridin-3-yloxy (The "Key"): Best utilized for "Deep Pocket" targets.[1]

    • Mechanism:[2][3][4] The ether oxygen acts as a hinge, allowing the distal aryl group to swing and occupy hydrophobic back-pockets (e.g., the specificity pocket in c-Met).

    • Data Support: In c-Met SAR studies, switching from a rigid biaryl to a pyridin-3-yloxy linker often improves IC50 values from micromolar to nanomolar ranges by relieving steric strain.[1]

Visualizing the SAR Decision Pathway

SAR_Decision_Tree Start Lead Optimization: Linker Selection Q1 Is the Binding Pocket Linear or L-Shaped? Start->Q1 Linear Linear/Narrow Cleft Q1->Linear Linear LShaped L-Shaped/Deep Pocket (e.g., DFG-out) Q1->LShaped Angled Select_Yl Select Pyridin-3-yl (Rigid Biaryl) Linear->Select_Yl Solubility Is Aqueous Solubility Limiting? LShaped->Solubility Solubility->Select_Yl No (Rigidity preferred) Select_Oxy Select Pyridin-3-yloxy (Ether Linker) Solubility->Select_Oxy Yes (Needs Polar atom) Outcome1 High Selectivity Low Entropy Cost Select_Yl->Outcome1 Outcome2 High Potency (Induced Fit) Improved Solubility Select_Oxy->Outcome2

Caption: Decision tree for selecting between Pyridin-3-yl and Pyridin-3-yloxy linkers based on pocket topology and physicochemical needs.

ADME & Metabolic Implications

The biological activity is irrelevant if the molecule is rapidly cleared.[1]

PropertyPyridin-3-yl Pyridin-3-yloxy
Metabolic Stability High. The C-C bond is metabolically inert.[1] Main clearance route is N-oxidation or oxidation of substituents.[1]Moderate. Susceptible to O-dealkylation by CYP450 enzymes (particularly if the R-group attached to Oxygen is alkyl).[1]
Solubility (LogD) Lower. Biaryls are highly lipophilic and planar, leading to poor aqueous solubility and potential crystal packing issues.Higher. The ether oxygen acts as a H-bond acceptor and disrupts crystal packing, improving solubility.[1]
Permeability High (due to lipophilicity), but potentially P-gp substrate.[1]Moderate to High.[1]

Critical Insight: If using the pyridin-3-yloxy linker, it is advisable to cap the oxygen with an aryl group (diaryl ether) rather than an alkyl group.[1] Diaryl ethers are resistant to O-dealkylation, whereas alkyl ethers are rapidly cleaved.[1]

Experimental Protocols

To empirically verify the superiority of one linker over the other for your specific series, the following self-validating workflow is recommended.

Synthesis Strategy (Parallel Medicinal Chemistry)
  • Pyridin-3-yl (Suzuki Coupling):

    • React 3-bromopyridine with Aryl-boronic acid.

    • Catalyst: Pd(dppf)Cl2.[1] Base: K2CO3.[1] Solvent: Dioxane/Water.[1]

    • Temp: 80°C, 4-12h.

  • Pyridin-3-yloxy (Chan-Lam or SNAr):

    • Method A (Chan-Lam): React Pyridin-3-ylboronic acid with Phenol/Alcohol.[1] Catalyst: Cu(OAc)2.[1]

    • Method B (SNAr): React 3-hydroxypyridine with Fluoro-Aryl (requires EWG on Aryl).[1] Base: Cs2CO3.[1] Solvent: DMF.[1]

Biological Validation Workflow

Assay_Workflow Step1 1. Synthesis (Matched Molecular Pair) Step2 2. Biochemical Assay (IC50 FRET/Kinase) Step1->Step2 Purified Cmpd Step3 3. Microsomal Stability (Human/Mouse LMs) Step2->Step3 Hits < 100nM Step4 4. Data Integration (Potency vs. Stability) Step3->Step4 T1/2 & CLint

Caption: Step-by-step validation workflow for comparing linker efficacy.

Protocol: Microsomal Stability (O-Dealkylation Check)

  • Preparation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (or 1 mM NADPH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor the disappearance of parent and appearance of the specific metabolite (e.g., 3-hydroxypyridine cleavage product).

  • Validation: Use Verapamil (high clearance) and Warfarin (low clearance) as controls.[1]

References

  • Vertex Pharmaceuticals. (2025).[1] New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. 5[6]

  • MDPI Molecules. (2016).[1] Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. 7

  • Journal of Medicinal Chemistry. (2022). Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective AAK1 Inhibitors. 8

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry (SAR Analysis). 6

Sources

Comparative Guide: Anticancer Activity of 2-(Pyridin-3-yloxy)acetohydrazide Derived Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological performance of 2-(pyridin-3-yloxy)acetohydrazide derivatives, a scaffold gaining traction in oncology for its ability to generate diverse nitrogen-rich heterocycles. Unlike traditional chemotherapy agents that often lack specificity, derivatives of this scaffold—specifically 1,3,4-oxadiazoles , 1,2,4-triazoles , and hydrazones —demonstrate targeted inhibition of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR-2 .

This guide objectively compares these three derivative classes against standard-of-care agents (Doxorubicin, Erlotinib) based on IC50 potency, selectivity indices (SI), and synthetic accessibility.

Part 1: The Scaffold Architecture

The 2-(pyridin-3-yloxy)acetohydrazide core functions as a privileged structure in medicinal chemistry due to three specific pharmacophoric features:

  • Pyridine Ring: Acts as a hydrogen bond acceptor, mimicking the adenine ring of ATP, which is critical for binding to the ATP-binding pocket of kinases like EGFR.

  • Oxy-Acetohydrazide Linker: Provides rotational flexibility, allowing the molecule to adopt the necessary conformation to fit into the hydrophobic cleft of the target enzyme.

  • Terminal Hydrazide: The "divergent point" that allows cyclization into bioactive heterocycles (Oxadiazoles/Triazoles) or condensation into Hydrazones.

Divergent Synthesis Workflow

The following diagram illustrates how the core scaffold is transformed into the three primary anticancer classes discussed in this guide.

Synthesis_Workflow Start 3-Hydroxypyridine Intermediate Ethyl 2-(pyridin-3-yloxy)acetate Start->Intermediate + Ethyl chloroacetate K2CO3, Reflux Core CORE SCAFFOLD: 2-(Pyridin-3-yloxy)acetohydrazide Intermediate->Core + Hydrazine Hydrate EtOH, Reflux Oxadiazole Class A: 1,3,4-Oxadiazole (High Potency/Stability) Core->Oxadiazole + Aromatic Acid/POCl3 Cyclization Triazole Class B: 1,2,4-Triazole (High Solubility) Core->Triazole + CS2/KOH then Hydrazine or Isothiocyanates Hydrazone Class C: Hydrazones (Pro-drug Potential) Core->Hydrazone + Aromatic Aldehyde Condensation

Figure 1: Divergent synthetic pathways transforming the core hydrazide into bioactive heterocycles.

Part 2: Comparative Efficacy Analysis

Performance Metrics: Derivative Classes vs. Standards

The following data aggregates experimental findings across multiple cell lines (MCF-7 Breast, HepG2 Liver, A549 Lung).

Compound ClassKey Derivative TypeTarget MechanismIC50 (MCF-7)IC50 (HepG2)Selectivity Index (SI)Stability Profile
Class A: 1,3,4-Oxadiazoles 2,5-disubstituted oxadiazoleEGFR Inhibitor (ATP competitive)1.85 - 2.5 µM 1.63 µMHigh (>3.0)High (Metabolically stable bioisostere)
Class B: 1,2,4-Triazoles 4-phenyl-5-thiol-triazoleTubulin Polymerization / Apoptosis41.0 - 61.0 µM~50 µMModerateHigh (Polarity aids solubility)
Class C: Hydrazones Arylidene-hydrazidesDNA Intercalation / Non-specific2.0 - 17.0 µM9.8 µMLow to ModerateLow (Hydrolytically unstable in vivo)
Standard: Doxorubicin AnthracyclineDNA Intercalation1.62 - 1.93 µM1.62 µMLow (Toxic)Moderate
Standard: Erlotinib QuinazolineEGFR Inhibitor~0.30 µM~0.50 µMHighHigh
Critical Analysis
  • Potency: Class A (Oxadiazoles) exhibits potency comparable to Doxorubicin (IC50 ~2 µM) but with a mechanism closer to Erlotinib (EGFR inhibition). This suggests they are the most promising candidates for targeted therapy.

  • Selectivity: While Class C (Hydrazones) shows high potency, their lower selectivity index and potential for hydrolysis (releasing the aldehyde and hydrazide) make them less desirable for clinical development compared to the rigid, stable oxadiazole ring.

  • Solubility: Class B (Triazoles) generally offers better aqueous solubility due to the extra nitrogen, but this often comes at the cost of reduced lipophilicity required to cross cell membranes, resulting in higher IC50 values (~40-60 µM).

Part 3: Mechanism of Action (EGFR Signaling)

Molecular docking studies confirm that the pyridine nitrogen and the oxadiazole oxygen/nitrogen atoms form critical hydrogen bonds with residues Met793 and Thr790 in the EGFR kinase domain. This blocks ATP binding, preventing autophosphorylation and downstream signaling.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activation Inhibitor Pyridin-3-yloxy Derivative Inhibitor->EGFR Inhibition (ATP Competition) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces via Bax/Bcl-2 modulation PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK/ERK RAF->MEK MEK->Proliferation

Figure 2: Signal transduction blockade. The derivative competes with ATP at the EGFR site, halting PI3K/Akt and RAS/RAF pathways.

Part 4: Experimental Protocols

Synthesis of Core Scaffold: 2-(Pyridin-3-yloxy)acetohydrazide
  • Reagents: 3-Hydroxypyridine, Ethyl chloroacetate, Anhydrous K2CO3, Hydrazine hydrate (99%).

  • Protocol:

    • Dissolve 3-hydroxypyridine (10 mmol) in dry acetone (30 mL).

    • Add anhydrous K2CO3 (15 mmol) and stir at RT for 30 min.

    • Add ethyl chloroacetate (12 mmol) dropwise. Reflux for 6–8 hours (Monitor via TLC, solvent system Hexane:Ethyl Acetate 7:3).

    • Filter the hot solution to remove inorganic salts. Evaporate solvent to obtain the ester intermediate.

    • Dissolve the ester in absolute ethanol (20 mL) and add hydrazine hydrate (20 mmol).

    • Reflux for 4–6 hours. Cool to RT. The solid hydrazide precipitates.

    • Recrystallize from ethanol. Yield target: >75%.

In Vitro Cytotoxicity Assay (MTT Protocol)

To generate the IC50 data referenced in Part 2:

  • Cell Lines: MCF-7, HepG2, A549.[1]

  • Protocol:

    • Seeding: Seed cells (1 × 10^4 cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO2.

    • Treatment: Treat cells with serial dilutions of the test compound (0.1 – 100 µM) dissolved in DMSO (Final DMSO < 0.1%). Include Doxorubicin as positive control.[2]

    • Incubation: Incubate for 48 hours.

    • MTT Addition: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

    • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Alam, M., et al. (2022). Synthesis and EGFR inhibition of novel 1,3,4-oxadiazole derivatives.[3]

  • Bajaj, S., et al. (2020). Design and synthesis of 1,3,4-oxadiazole derivatives as potent anticancer agents against MCF-7.[3][4][5]3[5][6]

  • Hamza, E. K., et al. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkivoc.[6] 6

  • BenchChem. (2025).[2] Evaluating the biological activity of acetohydrazide-derived pyridines.2[5][6][7][8][9]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.[9][10][11]11[5]

  • Jameel, B. K., et al. (2023).[12] Synthesis, characterization, molecular docking, and in vitro cytotoxicity evaluation of new pyridine derivatives.[7][12] Al Mustansiriyah Journal of Pharmaceutical Sciences. 12

Sources

Safety Operating Guide

2-(Pyridin-3-yloxy)acetohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically validated disposal procedures for 2-(Pyridin-3-yloxy)acetohydrazide (CAS: 181638-65-3).[1] It is designed for laboratory personnel and safety officers, prioritizing operational safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Hazard Identification

Before initiating any disposal workflow, the material must be accurately characterized to ensure compatibility with waste streams.[2]

PropertyDetail
Chemical Name 2-(Pyridin-3-yloxy)acetohydrazide
CAS Number 181638-65-3
Molecular Formula C₇H₉N₃O₂
Functional Groups Pyridine ring (Basic, aromatic); Hydrazide group (Reducing agent, nucleophilic)
GHS Classification Warning [1][3][4][5][6]• Acute Toxicity, Oral (Category 4) [1][7]• Skin/Eye Irritation (Category 2/2A) [1][4][7]• STOT-SE (Respiratory Irritation)
Key Reactivity Incompatible with Strong Oxidizers. Hydrazides are reducing agents; contact with oxidizers (e.g., nitric acid, perchlorates) can cause fire or explosion.[1]

Core Disposal Directive

The only authorized disposal method for bulk quantities of 2-(Pyridin-3-yloxy)acetohydrazide is High-Temperature Incineration via a licensed hazardous waste contractor. [1]

  • DO NOT discharge into municipal sewage systems (drain disposal).

  • DO NOT dispose of in regular trash.

  • DO NOT attempt chemical deactivation (e.g., oxidation with bleach) on bulk quantities in the lab. This reaction is exothermic and can generate toxic chloramines or nitrogen gases if not strictly controlled.

Operational Disposal Workflow

This protocol ensures the safe transfer of the chemical from the bench to the waste contractor.[1]

Step 1: Segregation & Compatibility Check
  • Segregate from Oxidizers: Ensure the waste container does not contain nitric acid, peroxides, permanganates, or chlorates.

  • Segregate from Aldehydes/Ketones: Hydrazides react with carbonyls to form hydrazones; while less dangerous, this alters the chemical profile of the waste stream.

  • Designated Stream: Classify as "Solid Organic Hazardous Waste" (if solid) or "Non-Halogenated Organic Solvent Waste" (if in solution).[1]

Step 2: Packaging
  • Primary Container: Use a chemically resistant container (High-Density Polyethylene [HDPE] or Amber Glass).[1]

  • Secondary Containment: Place the primary container inside a secondary tray or bag to capture potential leaks.[1]

  • Headspace: Leave at least 10% headspace in liquid waste containers to prevent over-pressurization due to thermal expansion or slow decomposition.

Step 3: Labeling

Labeling must be explicit to prevent downstream accidents. Use the following template:

HAZARDOUS WASTE

  • Chemical Name: 2-(Pyridin-3-yloxy)acetohydrazide

  • Hazards: TOXIC, IRRITANT, REDUCING AGENT

  • Generator: [Lab Name/Contact Info][1]

Step 4: Storage Prior to Pickup
  • Store in a cool, dry, well-ventilated area.[1][4][8]

  • Keep away from heat sources and direct sunlight.[1]

  • Ensure the storage cabinet is labeled "Hazardous Waste."

Visualization: Disposal Decision Logic

The following diagram illustrates the decision matrix for disposing of 2-(Pyridin-3-yloxy)acetohydrazide, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste: 2-(Pyridin-3-yloxy)acetohydrazide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid CompatCheck CRITICAL: Check Compatibility (Is waste stream free of Oxidizers?) Solid->CompatCheck Liquid->CompatCheck Segregate Segregate: Create NEW Container CompatCheck->Segregate No / Unsure Combine Combine with Non-Halogenated Organic Waste CompatCheck->Combine Yes (Verified) Labeling Label: 'Toxic, Reducing Agent' Segregate->Labeling Combine->Labeling Storage Store: Cool, Dry, Ventilated Labeling->Storage Disposal Handover to Contractor (High-Temp Incineration) Storage->Disposal

Figure 1: Decision tree for the safe segregation and packaging of hydrazide waste.

Emergency Procedures (Spill & Exposure)

In the event of a mishap during the disposal process, follow these immediate actions:

ScenarioProtocol
Minor Solid Spill 1. Evacuate immediate area. 2. Wear PPE (Nitrile gloves, safety goggles, lab coat). 3. Gently sweep up using a dustpan and brush (avoid raising dust).[1] 4. Place in a sealed hazardous waste bag. 5. Clean surface with soap and water.[1][4][8][9]
Liquid Spill 1. Absorb with an inert material (Vermiculite, sand, or clay-based absorbent).[1] 2. DO NOT use paper towels (combustible) if the solution is concentrated.[1] 3. Collect absorbent into a hazardous waste container.
Skin Contact Wash with soap and copious amounts of water for 15 minutes. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[1][4][6][8][9] Seek immediate medical attention.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[10] Retrieved from [Link][1][10]

  • PubChem. (n.d.).[1] Compound Summary: 2-(Pyridin-2-yl)acetohydrazide (Structural Analog Safety Data). National Library of Medicine.[1] Retrieved from [Link]

  • Wiley Guide to Chemical Incompatibilities. (n.d.).[1] Hydrazines and Hydrazides Reactivity Profile. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(Pyridin-3-yloxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-(Pyridin-3-yloxy)acetohydrazide CAS Registry Number: 181638-65-3 Molecular Formula: C


H

N

O

[1]

Immediate Hazard Directive: Treat this compound as a high-potency sensitizer and potential mutagen .[1][2] While specific toxicological data for this exact isomer is limited, the hydrazide functional group (


) is a known structural alert for skin sensitization (H317) and systemic toxicity.[1] The pyridine moiety adds risks of mucous membrane irritation and potential neurotoxicity.

GHS Classification (Inferred from Structural Analogs):

  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed)[1][3]

  • Skin Sensitization: Category 1 (May cause allergic skin reaction)[1][2]

  • Skin/Eye Irritation: Category 2/2A[1]

  • STOT-SE: Category 3 (Respiratory Irritation)[1][2]

Risk Assessment & Mechanism (The "Why")

To ensure safety, we must understand the causality of the hazard.[2] This is not just "dust"; it is a reactive nucleophile.

  • The Hydrazide Risk (Sensitization): The primary risk mechanism is the reactivity of the terminal amino group (

    
    ).[1][2] Hydrazides can form Schiff bases with biological carbonyls (aldehydes/ketones) in your skin proteins (haptenization).[1] This covalent binding triggers an immune response, leading to permanent chemical sensitization. Once sensitized, even trace exposure can cause anaphylactic-like reactions.[1]
    
  • The Pyridine Risk (Solubility & Penetration): The pyridine ring increases the lipophilicity of the molecule compared to simple hydrazides.[1] This facilitates faster dermal absorption, carrying the reactive hydrazide group into the bloodstream.

  • Chemical Incompatibility: Hydrazides react violently or form new toxic species (hydrazones) when exposed to ketones (e.g., Acetone).[1][2] Never use acetone for cleaning spills of this compound. [1]

PPE Specification Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Primary: Fume Hood (Face Velocity: 80–100 fpm)Secondary (Spill/Cleaning): P100 Particulate Respirator (Full Face)Hydrazide dusts are electrostatic and easily aerosolized.[1][2] Simple N95 masks do not seal sufficiently against fine organic sensitizers.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield) for solutions.[1][2]Breakthrough Time: Standard nitrile degrades quickly against pyridine-based solutions.[1] Double gloving creates a sacrificial barrier. Change outer gloves every 30 mins.
Ocular Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient.[1][2] Hydrazides are caustic; dust entry into the lacrimal fluid (tears) creates a basic solution that damages the cornea.[1][2]
Body Tyvek® Lab Coat (Closed front, elastic cuffs)Cotton lab coats absorb hydrazides, creating a long-term exposure source against your skin.[1][2] Disposable Tyvek prevents this "wicking" effect.

Operational Protocols

A. Weighing & Transfer (Solid State)
  • Static Control: Organic hydrazides are often fluffy, electrostatic solids.[1] Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.[1] This prevents the powder from "jumping" onto your gloves or the balance pan.

  • The "Closed Transfer" Rule: Do not weigh on an open bench. If a fume hood balance is unavailable, use a pyramid glove bag.

B. Solubilization & Synthesis
  • Solvent Selection: Dissolve in DMSO or Methanol.[1][2]

  • Critical Restriction: DO NOT use Acetone or MEK.

    • Mechanism:[1][2] Acetone + 2-(Pyridin-3-yloxy)acetohydrazide

      
       Hydrazone derivative + Water.[1][2]
      
    • Result: You alter the chemical identity of your sample immediately, ruining the experiment and potentially creating a species with unknown toxicity.[2]

C. Waste Disposal
  • Segregation: Do not mix with "General Organic Waste" if that waste contains acetone/ketones.[1] Use a dedicated container labeled: "Hydrazide Waste - NO KETONES."

  • Quenching (for Spills): Treat spills with a 5% aqueous bleach (Sodium Hypochlorite) solution.[1] The hypochlorite oxidizes the hydrazine moiety to nitrogen gas and salts, destroying the reactive center.

Visualized Workflows

Diagram 1: PPE Decision Logic

Selects the correct protection based on the physical state of the chemical.[1][2]

PPE_Decision_Tree Start Handling 2-(Pyridin-3-yloxy)acetohydrazide State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/MeOH) State->Solution Risk_Dust Risk: Aerosolization & Static Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption Solution->Risk_Splash Action_Solid REQUIRED: 1. Fume Hood 2. Anti-static Gun 3. Double Nitrile Gloves Risk_Dust->Action_Solid Action_Sol REQUIRED: 1. Fume Hood 2. Splash Goggles 3. Silver Shield/Laminate Gloves Risk_Splash->Action_Sol

Caption: Logic flow for selecting PPE based on physical state to mitigate specific exposure vectors (dust vs. absorption).

Diagram 2: Emergency Spill Response

Standardized response to prevent sensitization during cleanup.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Allow aerosols to settle) Spill->Evacuate PPE_Up 2. Don Full PPE (Resp + Double Gloves) Evacuate->PPE_Up Solvent_Check Solvent Type? PPE_Up->Solvent_Check Dry Dry Powder Solvent_Check->Dry Wet Liquid Solution Solvent_Check->Wet Clean_Dry Cover with wet paper towel (Prevent dust) Dry->Clean_Dry Clean_Wet Absorb with Vermiculite Wet->Clean_Wet Decon 3. Decontaminate Surface Use 10% Bleach (Oxidation) Clean_Dry->Decon Clean_Wet->Decon Disposal 4. Disposal Double Bag -> Haz Waste Decon->Disposal

Caption: Step-by-step spill response emphasizing dust suppression and oxidative decontamination.

References

  • PubChem. (2024).[1][2][4] Compound Summary: 2-(Pyridin-2-yl)acetohydrazide (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from [Link][1]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.